OfChi-h-IN-1
Description
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Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-6-4-5-7-20(19)29-21(26-27-24(28)29)12-13-22(30)25-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKGDSQKBUSOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OfChi-h-IN-1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of OfChi-h-IN-1
Introduction
This compound is a potent and selective inhibitor of OfChi-h, a glycoside hydrolase family 18 (GH18) chitinase (B1577495) found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] Chitinases are critical enzymes for the degradation of chitin (B13524), a primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut. By targeting OfChi-h, this compound disrupts the molting process, leading to significant inhibition of larval growth and development.[1] Its efficacy and specific mode of action position it as a promising candidate for a new generation of insect growth regulators for crop protection.[1] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct competitive inhibition of the OfChi-h enzyme. Chitin, a polymer of N-acetylglucosamine, is the natural substrate for OfChi-h. The enzyme catalyzes the hydrolysis of chitin into smaller oligosaccharides, a process essential for the shedding of the old exoskeleton and the formation of a new one during insect molting.
This compound, a triazolo-quinazolinone derivative identified through structure-based virtual screening, binds to the active site of OfChi-h.[1] This binding event prevents the natural substrate, chitin, from accessing the catalytic residues of the enzyme, thereby blocking its hydrolytic activity. The consequence of this enzymatic inhibition at the physiological level is the failure of the molting process (ecdysis). Larvae treated with this compound are unable to properly shed their old cuticle, leading to developmental arrest and, ultimately, mortality.[1] This makes it a more potent insecticide than the commercial pesticide Hexaflumuron.[1][3]
References
OfChi-h-IN-1: A Technical Whitepaper on a Novel Chitinase Inhibitor for Insect Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OfChi-h-IN-1 is a potent and selective inhibitor of OfChi-h, a chitinase (B1577495) exclusive to lepidopteran insects, discovered through structure-based virtual screening of triazolo-quinazolinone derivatives. With a Ki value of 0.33 μM, this compound demonstrates significant insecticidal activity against the Asian corn borer (Ostrinia furnacalis) and the European corn borer (Ostrinia nubilalis), surpassing the efficacy of the commercial insecticide hexaflumuron. By disrupting the normal molting process, this compound presents a promising avenue for the development of targeted and environmentally conscious pest management strategies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory and insecticidal data, detailed experimental protocols, and the relevant signaling pathways.
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and peritrophic membrane. The precise regulation of chitin synthesis and degradation is paramount for successful insect growth and development, particularly during the molting process. Chitinases, the enzymes responsible for chitin hydrolysis, are therefore essential for insect survival. OfChi-h is a specific chitinase found only in lepidopteran species, making it an attractive target for the development of selective insecticides with minimal off-target effects on beneficial insects and other organisms.
This compound, a novel triazolo-quinazolinone derivative, has been identified as a highly effective inhibitor of OfChi-h.[1] Its potent inhibitory action disrupts the delicate balance of chitin metabolism, leading to significant developmental defects and mortality in targeted pests. This whitepaper details the current scientific understanding of this compound, offering a technical resource for researchers in agrochemical development and insect molecular biology.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the OfChi-h enzyme. This inhibition prevents the breakdown of old cuticle during the molting process, leading to the inability of the insect larva to shed its exoskeleton, ultimately resulting in death. The specificity of this compound for the lepidopteran-specific OfChi-h enzyme suggests a favorable safety profile for non-target organisms.
The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The signaling cascade initiated by 20E is crucial for the temporal coordination of gene expression required for successful molting.
Signaling Pathway
The regulation of chitinase expression is a critical component of the insect molting signaling pathway, which is primarily controlled by the steroid hormone 20-hydroxyecdysone (20E). A pulse of 20E at the end of each larval instar initiates a cascade of gene expression that orchestrates the molting process.
The binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), forms a transcription factor complex. This complex then binds to ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of a transcriptional hierarchy.
One of the key primary response genes activated by the 20E-EcR/USP complex is the Broad-Complex (BR-C). BR-C encodes several zinc-finger transcription factors that, in turn, regulate the expression of a battery of late-response genes, including chitinases.[2][3][4] Specifically, the BR-C Z4 isoform has been shown to enhance the expression of chitinase genes during metamorphosis.[2] Inhibition of OfChi-h by this compound disrupts the final step of this pathway, the degradation of the old cuticle, leading to molting failure and larval death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 20-hydroxyecdysone enhances the expression of the chitinase 5 via Broad-Complex Zinc-Finger 4 during metamorphosis in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Drosophila Broad-Complex plays a key role in controlling ecdysone-regulated gene expression at the onset of metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key roles of the Broad-Complex gene in insect embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Chi-h Inhibitors: From Discovery to Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, a family of glycosyl hydrolases that degrade chitin (B13524), have emerged as significant therapeutic targets in a range of human diseases.[1] Although mammals do not synthesize chitin, they possess two active chitinases, chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), as well as chitinase-like proteins (CLPs) such as YKL-40.[1][2] These enzymes are deeply implicated in the pathophysiology of inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), idiopathic pulmonary fibrosis (IPF), and inflammatory bowel disease (IBD).[1][3][4] Their roles in modulating immune responses and tissue remodeling have made them attractive targets for small molecule inhibitor development.[3] This technical guide provides a comprehensive overview of the discovery and development of chitinase inhibitors, with a focus on core methodologies, quantitative data, and the underlying biological pathways.
Mammalian Chitinase Signaling Pathways in Disease
The signaling cascades initiated by mammalian chitinases and CLPs are complex and context-dependent, often involving the modulation of inflammatory and tissue repair responses.
CHIT1 and AMCase in T-helper 2 (Th2)-Mediated Inflammation
In allergic diseases like asthma, CHIT1 and AMCase are often upregulated in response to Th2 cytokines, particularly Interleukin-13 (IL-13).[4][5] AMCase, in particular, has been shown to be a key mediator of IL-13-induced airway hyperresponsiveness and inflammation.[5] The activity of these chitinases can lead to the recruitment of inflammatory cells such as eosinophils and macrophages to the site of inflammation.[6] Inhibition of AMCase has been demonstrated to ameliorate Th2 inflammation and airway hyperresponsiveness.[5]
YKL-40 (CHI3L1) Signaling in Inflammation and Cancer
YKL-40, a chitinase-like protein lacking enzymatic activity, is a key player in inflammation and tumorigenesis.[7][8] It is secreted by various cell types, including cancer cells, macrophages, and neutrophils.[9] YKL-40 can activate several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[7][9] These pathways are crucial for cell proliferation, survival, angiogenesis, and tissue remodeling.[8][10] In cancer, elevated YKL-40 levels are often associated with poor prognosis.[11]
Experimental Protocols for Chi-h Inhibitor Discovery
The discovery of novel chitinase inhibitors employs a range of experimental techniques, from computational screening to in vitro enzymatic assays.
Virtual Screening for Hit Identification
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are likely to bind to a drug target.[12] Structure-based virtual screening (SBVS) utilizes the 3D structure of the target enzyme to dock candidate compounds and predict their binding affinity.[6]
Detailed Methodology for Virtual Screening using AutoDock:
-
Target Preparation:
-
Obtain the 3D structure of the target chitinase (e.g., from the Protein Data Bank).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.[12]
-
-
Ligand Library Preparation:
-
Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2).
-
Convert the ligands to the PDBQT format required by AutoDock, which includes adding charges and defining rotatable bonds.[13]
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the enzyme.[14]
-
-
Docking Simulation:
-
Post-Docking Analysis and Hit Selection:
-
Rank the ligands based on their predicted binding energies.
-
Visually inspect the binding poses of the top-ranked compounds to ensure they form reasonable interactions with the active site residues.
-
Select a diverse set of promising compounds for experimental validation.[14]
-
In Situ Click Chemistry for Lead Discovery
In situ click chemistry is a target-guided synthesis approach where the biological target itself catalyzes the formation of an inhibitor from a mixture of smaller, complementary building blocks.[15] This technique has been successfully used to discover potent chitinase inhibitors.[16]
Detailed Methodology for In Situ Click Chemistry:
-
Fragment Selection:
-
Design and synthesize two sets of small molecule fragments: one containing an azide (B81097) group and the other an alkyne group. These fragments should have some affinity for adjacent binding pockets in the chitinase active site.[17]
-
-
In Situ Reaction:
-
Incubate the target chitinase with a mixture of the azide and alkyne fragments in an aqueous buffer.[18]
-
The enzyme will bind to a complementary pair of fragments, bringing the azide and alkyne groups into close proximity and catalyzing their [3+2] cycloaddition to form a triazole-linked inhibitor.[15]
-
-
Inhibitor Identification:
-
Analyze the reaction mixture using techniques like mass spectrometry to identify the newly formed triazole product(s).
-
-
Synthesis and Validation:
-
Synthesize the identified inhibitor(s) on a larger scale.
-
Confirm their inhibitory activity and determine their potency (IC50/Ki) using a standard chitinase activity assay.
-
Chitinase Activity Assay for Inhibitor Screening
A reliable and sensitive assay is crucial for screening compound libraries and determining the potency of inhibitors. Fluorogenic substrates are commonly used for high-throughput screening (HTS) of chitinase inhibitors.[19][20]
Detailed Methodology for Fluorometric Chitinase Assay:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2).[21]
-
Substrate Stock Solution: Prepare a 20 mg/mL stock solution of a fluorogenic substrate such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-GlcNAc3) in DMSO.[21]
-
Substrate Working Solution: Dilute the stock solution 40-fold in assay buffer to a final concentration of 0.5 mg/mL.[21]
-
Enzyme Solution: Prepare a solution of the target chitinase in assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Inhibitor Solutions: Dissolve test compounds and a known inhibitor (e.g., argadin) in DMSO to create stock solutions, then prepare serial dilutions.[19]
-
Stop Solution: Glycine-NaOH buffer (pH 10.6).[21]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a black 96-well plate.[19]
-
Add 48 µL of the chitinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[19]
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.[19]
-
Incubate the plate at 37°C for 30-60 minutes.[19]
-
Stop the reaction by adding 100 µL of the stop solution.[19]
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.[22]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Quantitative Data on Chi-h Inhibitors
The potency of chitinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below are tables summarizing the reported activities of some natural and synthetic chitinase inhibitors.
Table 1: Inhibitory Activity of Natural Chitinase Inhibitors
| Inhibitor | Chitinase Source | Enzyme | Temperature (°C) | IC50 | Ki | Reference |
| Allosamidin | Bombyx mori (silkworm) | - | - | Potent inhibitor | - | [23] |
| Lucilia cuprina (blowfly) | - | 37 | 2.3 nM | - | [23] | |
| 20 | 0.4 nM | - | [23] | |||
| Argadin | Lucilia cuprina (blowfly) | - | 37 | 150 nM | - | [23] |
| 20 | 3.4 nM | - | [23] | |||
| Argifin | Lucilia cuprina (blowfly) | - | 37 | 3.7 µM | - | [23] |
| 20 | 0.10 µM | - | [23] | |||
| Psammaplin A | Bacillus sp. | - | - | 68 µM | - | [23] |
| Streptomyces sp. | Endochitinase | - | 50 µM | - | [23] |
Table 2: Inhibitory Activity of Synthetic Chitinase Inhibitors
| Compound | Chitinase | IC50/Ki | Selectivity | Reference |
| Aminotriazole derivative (Compound 15) | Human CHIT1 | - | Selective for CHIT1 | [1] |
| Dipyrido-pyrimidine derivative (Compound 17) | Human CHIT1 | Nanomolar Ki | ~80-fold vs. hAMCase | [1] |
| Macrocyclic Amidinourea (Compound 1a) | Trichoderma viride chitinase | Submicromolar inhibition | - | [24] |
| Macrocyclic Amidinourea (Compound 3f) | Human AMCase/CHIT1 | Potent inhibitor | - | [24] |
| Bisdionin F (xanthine derivative) | Human AMCase | 0.9 µM | ~20-fold vs. CHIT1 | [1] |
| Kasugamycin | Human CHIT1 | Potent inhibitor | Specific among aminoglycosides | [25] |
Chi-h Inhibitor Drug Development Pipeline
The development of chitinase inhibitors as therapeutics is an active area of research. The drug discovery process follows a well-defined pipeline from initial hit identification to clinical trials.
Several chitinase inhibitors have entered clinical development. For instance, an aminotriazole-based inhibitor (compound 15) has progressed to Phase II clinical trials for pulmonary sarcoidosis.[1] Nikkomycin Z, a chitin synthase inhibitor, is the only chitinase-targeting drug that has entered clinical trials for fungal infections.[26] The development of dual inhibitors targeting both AMCase and CHIT1 is also a promising strategy for respiratory diseases.[27]
Conclusion
The discovery and development of chitinase inhibitors represent a promising avenue for the treatment of a variety of inflammatory, fibrotic, and infectious diseases. This guide has provided an in-depth overview of the key signaling pathways, experimental methodologies for inhibitor discovery, and a summary of the quantitative data for prominent inhibitors. The continued application of advanced techniques such as virtual screening and structure-based drug design, coupled with a deeper understanding of the roles of chitinases in human health and disease, will undoubtedly lead to the development of novel and effective therapeutics in the future.
References
- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitins and Chitinase Activity in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of mammalian chitinases in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidic mammalian chitinase in asthmatic Th2 inflammation and IL-13 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Chitinase-3-like Protein-1 (YKL40) in the Therapy of Cancer and Other Chronic-Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YKL-40—A Protein in the Field of Translational Medicine: A Role as a Biomarker in Cancer Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of YKL-40 Promotes Metastatic Phenotype and Correlates with Poor Prognosis and Therapy Response in Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | YKL-40 acts as an angiogenic factor to promote tumor angiogenesis [frontiersin.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Virtual Screening with AutoDock: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Observation of the controlled assembly of preclick components in the in situ click chemistry generation of a chitinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. chitinase acidic | Chitinases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
OfChi-h-IN-1: A Technical Guide to Target Identification and Inhibition of a Key Insect Chitinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
OfChi-h-IN-1 is a potent inhibitor of Ostrinia furnacalis chitinase-h (OfChi-h), a crucial enzyme in the molting process of this significant agricultural pest. This document provides a comprehensive technical overview of the target identification of this compound, including its inhibitory activity, the biological pathway it affects, and the experimental methodologies used to characterize its interaction with OfChi-h.
Introduction
The Asian corn borer, Ostrinia furnacalis, poses a significant threat to agricultural productivity. A key physiological process in the life cycle of this and other lepidopteran pests is molting, which is dependent on the precise regulation of chitin (B13524) synthesis and degradation. Chitinases, enzymes that hydrolyze chitin, are therefore attractive targets for the development of novel and specific insecticides. OfChi-h is a chitinase (B1577495) exclusive to lepidopteran insects, making it a promising target for selective pest control.[1] this compound has been identified as a potent inhibitor of this enzyme, demonstrating significant insecticidal activity.[2] This guide details the target identification and characterization of this compound.
Target Identification and Validation
The primary molecular target of this compound is the chitinase OfChi-h. This was likely determined through a combination of techniques including affinity-based methods and subsequent enzymatic assays.
Hypothetical Target Identification Workflow
While the specific experimental protocol for the initial discovery of OfChi-h as the target of this compound is not publicly detailed, a common and effective approach involves affinity chromatography coupled with mass spectrometry. In this method, a derivative of this compound would be synthesized with a linker arm for immobilization on a solid support (e.g., agarose (B213101) beads). A lysate from Ostrinia furnacalis would then be passed over this affinity matrix. Proteins that bind to the immobilized inhibitor are captured, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.
Quantitative Data
The inhibitory potency of this compound against its target has been quantified, providing key data for its characterization.
| Compound | Target | Parameter | Value | Reference |
| This compound | OfChi-h | Ki | 0.33 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
OfChi-h Inhibition Assay (Fluorometric Method)
This protocol describes a method to determine the inhibitory activity of compounds against OfChi-h using a fluorogenic substrate.
Materials:
-
Recombinant OfChi-h enzyme
-
4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3) substrate
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed amount of OfChi-h enzyme to each well.
-
Add the serially diluted this compound to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the 4-MU-GlcNAc3 substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity in a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Affinity Pull-Down Assay
This protocol outlines a method to confirm the interaction between this compound and its target protein.
Materials:
-
Immobilized this compound on affinity resin (as described in the target identification workflow)
-
Control resin (without the inhibitor)
-
Ostrinia furnacalis protein lysate
-
Binding/Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a competing soluble ligand)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to OfChi-h
Procedure:
-
Equilibrate the immobilized this compound resin and the control resin with the binding/wash buffer.
-
Incubate the Ostrinia furnacalis protein lysate with both the inhibitor-bound resin and the control resin for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Wash the resins several times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the resins using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane for Western blot analysis.
-
Probe the membrane with an antibody specific to OfChi-h to confirm its presence in the eluate from the this compound resin but not in the control resin eluate.
Signaling Pathway
The expression of chitinases, including OfChi-h, is tightly regulated by the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). The 20E signaling pathway is a critical regulator of insect development and molting.[3]
The binding of 20E to its nuclear receptor complex, EcR/USP, initiates a transcriptional cascade. This complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This leads to the activation of early response genes, which are themselves transcription factors. These early genes then regulate the expression of a larger set of late response genes, which include genes encoding for enzymes involved in the molting process, such as OfChi-h. By inhibiting OfChi-h, this compound disrupts this crucial final step in the pathway, leading to molting defects and insect mortality.
Conclusion
This compound is a potent and selective inhibitor of the lepidopteran-specific chitinase, OfChi-h. Its target has been validated through biochemical assays, and its mechanism of action is understood within the context of the hormonally regulated insect molting pathway. The experimental protocols and data presented in this guide provide a framework for the further study and development of this compound and related compounds as next-generation insecticides for the targeted control of agricultural pests like Ostrinia furnacalis.
References
A Technical Guide to the Biological Activity of OfChi-h-IN-1
For: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth analysis of OfChi-h-IN-1, a novel insect growth regulator.
Executive Summary
This compound is a potent, small-molecule inhibitor of OfChi-h, a specific chitinase (B1577495) enzyme found in major agricultural pests such as Ostrinia furnacalis (the Asian corn borer) and Ostrinia nubilalis (the European corn borer).[1][2][3] As a member of the triazolo-quinazolinone class of compounds, it represents a promising candidate for a new generation of insect growth regulators.[1] Its mechanism of action centers on the disruption of the insect molting process by inhibiting the breakdown of chitin (B13524), a critical structural component of the exoskeleton. This targeted activity results in significant insecticidal effects, with studies demonstrating superior efficacy compared to established pesticides like Hexaflumuron.[1] This document provides a comprehensive overview of the quantitative data, mechanism of action, and experimental protocols associated with the evaluation of this compound and its analogs.
Mechanism of Action: Targeting the Chitinolytic Pathway
The primary biological activity of this compound stems from its direct inhibition of the OfChi-h enzyme. OfChi-h is a glycoside hydrolase family 18 (GH18) chitinase, an essential enzyme in the chitin degradation pathway of lepidopteran pests.[4] This pathway is crucial for the molting process (ecdysis), where insects shed their old exoskeleton to grow.
The process involves the following key steps:
-
Chitin Breakdown: The OfChi-h enzyme initiates the degradation of chitin polymers in the old exoskeleton into smaller chito-oligosaccharides.
-
Final Hydrolysis: A second enzyme, β-N-acetylhexosaminidase (such as OfHex1), further breaks down these oligosaccharides into monomers of N-acetylglucosamine.[4]
-
Recycling: These monomers are then reabsorbed and recycled to synthesize the new exoskeleton.
By potently inhibiting OfChi-h, this compound prevents the initial and most critical step of chitin breakdown. This disruption leads to a failure in the molting process, ultimately causing larval death. This targeted approach is considered a promising strategy for developing safer and more effective pesticides.[2][3][5]
Quantitative Biological Data
The potency of this compound has been quantified through enzymatic assays and comparative insecticidal studies. The data highlights its high affinity for the target enzyme and its effectiveness in pest control.
Table 1: Enzymatic Inhibition Data
| Compound | Target Enzyme | Parameter | Value | Source |
|---|
| this compound | OfChi-h | Ki | 0.33 μM |[1] |
Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 2: Comparative Insecticidal Activity
| Compound | Test Organism | Comparator | Result | Source |
|---|
| this compound | Ostrinia nubilalis larvae | Hexaflumuron | Higher insecticidal activity |[1] |
Experimental Protocols
The discovery and evaluation of this compound and related compounds involve a multi-step workflow, from computational screening to in-vivo bioassays.
Protocol: Chitinase Inhibition Assay (General)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against the OfChi-h enzyme.
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of purified recombinant OfChi-h enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.0).
-
Substrate Solution: Prepare a solution of a fluorogenic chitin substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside) in the same buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution.
-
Add 50 µL of the OfChi-h enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 30 µL of the substrate solution to each well.
-
Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
-
Protocol: Insecticidal Bioassay (Leaf Dipping Method)
This protocol, adapted from methods used for similar compounds, assesses the in-vivo insecticidal activity of this compound.[4][6]
-
Preparation:
-
Test Solutions: Prepare various concentrations of this compound in a suitable solvent containing a surfactant (e.g., 0.1% Tween-80) to ensure even coating.
-
Plant Material: Use fresh, healthy leaves from the host plant (e.g., corn for Ostrinia species).
-
Test Insects: Use synchronized, healthy larvae of a specific instar (e.g., third-instar Ostrinia nubilalis).
-
-
Assay Procedure:
-
Dip individual leaves into the test solutions for approximately 10-20 seconds.
-
Allow the leaves to air-dry completely in a fume hood.
-
Place one treated leaf into a Petri dish lined with moistened filter paper.
-
Introduce a set number of larvae (e.g., 10-15) into each Petri dish.
-
Seal the Petri dishes with parafilm, ensuring adequate ventilation.
-
Maintain the dishes in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).
-
-
Data Collection and Analysis:
-
Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Record any developmental abnormalities, such as failed molting.
-
Calculate the corrected mortality rate using Abbott's formula to account for any deaths in the control group.
-
Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).
-
Conclusion and Future Perspectives
This compound is a well-characterized inhibitor of a critical insect enzyme, demonstrating significant potential as a targeted insecticide. Its high potency and efficacy against key agricultural pests underscore its value for further development. Future research should focus on several key areas:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against chitinases from non-target organisms, including beneficial insects and crustaceans, to confirm its environmental safety profile.
-
Resistance Studies: Investigating the potential for pests to develop resistance to this novel mechanism of action.
-
Formulation and Field Trials: Developing stable formulations for agricultural application and conducting field trials to evaluate efficacy under real-world conditions.
-
Multi-Target Inhibition: Exploring whether this compound or its derivatives also inhibit other key enzymes in the chitinolytic pathway, such as OfHex1, which could offer advantages in efficacy and resistance management.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Azo-Aminopyrimidines as Novel and Potent Chitinase O f Chi-h Inhibitors via Structure-Based Virtual Screening and Rational Lead Optimization [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes OfChi-h and OfHex1. | Semantic Scholar [semanticscholar.org]
OfChi-h-IN-1: A Technical Guide to a Novel Chitinase Inhibitor for Insect Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OfChi-h-IN-1, a potent triazolo-quinazolinone derivative, has emerged as a promising insect growth regulator (IGR) through its targeted inhibition of OfChi-h, a critical chitinase (B1577495) enzyme in the Asian corn borer, Ostrinia furnacalis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, experimental protocols for its evaluation, and a detailed analysis of its insecticidal efficacy. By disrupting the normal molting process, this compound offers a targeted approach to pest management with demonstrated superiority over existing commercial insecticides such as Hexaflumuron. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of next-generation insecticides.
Introduction
Insect growth regulators (IGRs) represent a class of insecticides that interfere with the life cycle of insects, rather than causing direct mortality through neurotoxicity. This targeted approach offers greater specificity and a more favorable environmental profile compared to conventional broad-spectrum insecticides. A key target for IGRs is the insect's molting process, a complex series of physiological and biochemical events essential for growth and development. Chitin (B13524), a polysaccharide unique to arthropods and fungi, is a primary structural component of the insect exoskeleton. The synthesis and degradation of chitin are tightly regulated by a cascade of enzymes, making them attractive targets for insecticide development.
OfChi-h is a specific chitinase found in lepidopteran insects, including the significant agricultural pest, the Asian corn borer (Ostrinia furnacalis). This enzyme plays a crucial role in the degradation of the old cuticle during molting. Inhibition of OfChi-h disrupts this process, leading to molting failure and eventual death of the insect. This compound has been identified as a highly potent and specific inhibitor of this enzyme, positioning it as a lead candidate for the development of a novel IGR.
Mechanism of Action
This compound functions as a competitive inhibitor of the OfChi-h enzyme. By binding to the active site of OfChi-h, it prevents the hydrolysis of chitin, a critical step in the molting process. This inhibition leads to the inability of the insect larva to shed its old exoskeleton, resulting in developmental arrest and mortality. The specificity of this compound for the insect-specific chitinase, OfChi-h, suggests a lower potential for off-target effects on non-target organisms.
Signaling Pathway of Chitin Metabolism and Molting
The process of molting is under hormonal control, primarily regulated by ecdysteroids. The inhibition of chitinase by this compound disrupts the final stages of this hormonally controlled pathway.
Quantitative Data
This compound, also identified in scientific literature as TQ19, has demonstrated potent inhibitory and insecticidal activities.[1]
| Parameter | Value | Target | Reference |
| Ki | 0.33 μM | OfChi-h | [1] |
| Insecticidal Activity | Higher than Hexaflumuron | Ostrinia nubilalis larvae | [1] |
Further quantitative data, including dose-response curves and LC50 values specifically for Ostrinia furnacalis, are the subject of ongoing research and will be critical for full-scale development.
Experimental Protocols
The development and evaluation of this compound involve a multi-step process, from initial discovery through to in-vivo efficacy testing.
Experimental Workflow
The overall workflow for the identification and validation of this compound as an insect growth regulator is outlined below.
Synthesis of Triazolo-quinazolinone Derivatives
The synthesis of the triazolo-quinazolinone scaffold, from which this compound is derived, follows a general multi-step procedure. A representative protocol is provided below. For the specific synthesis of this compound (TQ19), please refer to the supplementary information of the primary research article by Dong et al. (2023).[1]
General Protocol:
-
Step 1: Synthesis of 2-thio-[2][3][4]triazolo[1,5-c]quinazoline derivatives. A mixture of the appropriate hydrazide and an isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding thiosemicarbazide (B42300).
-
Step 2: Cyclization to form the triazolo-quinazolinone core. The thiosemicarbazide is then treated with a cyclizing agent, such as phosphorus oxychloride, to facilitate the formation of the triazolo-quinazolinone ring system.
-
Step 3: Functionalization. Further modifications to the core structure can be made through various substitution reactions to enhance activity and selectivity.
Detailed reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each specific derivative.
In-vitro Chitinase Inhibition Assay
The inhibitory activity of this compound against OfChi-h is determined using a fluorometric assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant OfChi-h is expressed and purified. A fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, is used.
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0) at a constant temperature (e.g., 37°C).
-
Inhibition Measurement: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
In-vivo Insecticidal Bioassay
The insecticidal efficacy of this compound is evaluated against the target pest, Ostrinia furnacalis (or a closely related species like Ostrinia nubilalis), using a diet incorporation method.
Protocol:
-
Insect Rearing: Larvae of O. furnacalis are reared on an artificial diet under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).
-
Diet Preparation: this compound is dissolved in a suitable solvent and incorporated into the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Bioassay: A set number of early instar larvae (e.g., third-instar) are placed on the treated diet in individual containers.
-
Observation: Larval mortality and developmental abnormalities are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Dose-response curves are generated by plotting mortality against the logarithm of the concentration, and the lethal concentration (LC50) is calculated using probit analysis.
Conclusion and Future Directions
This compound represents a significant advancement in the field of insect growth regulators. Its potent and specific inhibition of OfChi-h, a key enzyme in the molting process of lepidopteran pests, underscores its potential as a valuable tool for integrated pest management. The demonstrated superior efficacy over existing commercial products highlights the promise of this novel chemical scaffold.
Future research should focus on several key areas to facilitate the translation of this lead compound into a commercially viable product:
-
Optimization of the synthetic route to improve yield and reduce costs for large-scale production.
-
Comprehensive toxicological and ecotoxicological studies to fully characterize the safety profile of this compound for non-target organisms and the environment.
-
Field trials to evaluate the efficacy of this compound under real-world agricultural conditions against a broader range of lepidopteran pests.
-
Investigation of potential resistance mechanisms to proactively develop resistance management strategies.
The continued development of this compound and related compounds holds the potential to provide farmers with a new and effective tool for sustainable crop protection.
References
An In-depth Technical Guide on the Inhibition of Chitinase by Triazolo-quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging class of chitinase (B1577495) inhibitors based on a triazolo-quinazolinone scaffold. It consolidates key findings on their inhibitory activity, outlines detailed experimental protocols for their evaluation, and visualizes the underlying scientific processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel chitinase inhibitors for applications in agriculture and medicine.
Introduction
Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of the exoskeletons of insects and the cell walls of fungi. This makes them a prime target for the development of novel insecticides and antifungal agents. The triazolo-quinazolinone scaffold has recently been identified as a promising new chemotype for potent and selective chitinase inhibition. This guide delves into the specifics of these compounds, focusing on their activity against the insect chitinase OfChi-h from Ostrinia furnacalis, a significant agricultural pest.
Quantitative Data on Inhibitory Activity
A series of triazolo-quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against OfChi-h. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). While a comprehensive dataset for a full series of compounds is detailed in the primary research, this guide presents the publicly available data for the most potent compounds identified to date.
Table 1: Inhibitory Activity of Key Triazolo-quinazolinone Derivatives against OfChi-h
| Compound ID | Structure | Ki (μM) |
| TQ19 | A rationally designed triazolo-quinazolinone derivative | 0.33[1][2] |
| TQ8 | A triazolo-quinazolinone derivative with notable in vivo activity | Data not publicly available |
Note: The full quantitative data, including IC50 values for a broader range of triazolo-quinazolinone derivatives, is contained within the supporting information of the primary research publication, which was not publicly accessible at the time of this guide's compilation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.
General Synthesis of Triazolo-quinazolinone Derivatives
The synthesis of the triazolo-quinazolinone scaffold can be achieved through a multi-component reaction. A general procedure is outlined below:
-
Reaction Setup: A mixture of an appropriate 1,3-cyclohexanedione (B196179) derivative (1 mmol), an aldehyde (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) is prepared.
-
Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and various catalysts can be employed to improve yields and reaction times.
-
Reaction Conditions: The mixture is typically heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with an appropriate solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.
OfChi-h Chitinase Inhibition Assay
The inhibitory activity of the synthesized compounds against OfChi-h is determined using a fluorometric assay.
-
Enzyme and Substrate:
-
Enzyme: Recombinant OfChi-h from Ostrinia furnacalis.
-
Substrate: 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc3). This fluorogenic substrate releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon cleavage by chitinase.
-
-
Assay Buffer: A suitable buffer is used to maintain the optimal pH for enzyme activity (e.g., phosphate-citrate buffer, pH 5.2).
-
Inhibitor Preparation: The triazolo-quinazolinone derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution containing the OfChi-h enzyme in the assay buffer is pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the 4-MU-GlcNAc3 substrate.
-
The fluorescence of the liberated 4-MU is measured at regular intervals using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the increase in fluorescence over time.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined by performing kinetic studies at different substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the identification and characterization of triazolo-quinazolinone derivatives as chitinase inhibitors.
References
The Impact of OfChi-h-IN-1 on the Larval Development of Ostrinia furnacalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of OfChi-h-IN-1, a specific inhibitor of the chitinase (B1577495) OfChi-h, on the larval development of the Asian corn borer, Ostrinia furnacalis. Chitinolytic enzymes are crucial for the insect molting process, making them a prime target for the development of novel and specific insecticides.[1][2][3][4] OfChi-h, a chitinase found exclusively in lepidopteran insects, has been identified as a particularly promising target for pest control due to its essential role in larval molting.[1][2][5] This document summarizes key quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data on Inhibitor Potency and Larvicidal Activity
The development of inhibitors targeting OfChi-h has led to several compounds with significant biological activity against Ostrinia furnacalis. The efficacy of these inhibitors is typically quantified by their inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme, as well as by their direct impact on the larvae, such as mortality rates.
| Inhibitor | Target Enzyme(s) | IC50 (nM) | Ki (nM) | Larvicidal Activity (Mortality) | Reference |
| Compound 8c | OfChi-h, OfChtI | 1.51 (OfChi-h), 9.21 (OfChtI) | - | Comparable to commercial insecticides at low ppm concentrations. | [3] |
| Compound 6a | OfChi-h | - | 58 | Not specified | [1][5] |
| Compound 10a | OfChi-h | - | 19.4 | Superior to diflubenzuron (B1670561) and chlorbenzuron in pot experiments. | [2] |
| Compound 9b | OfChi-h | - | 23.2 | Not specified | [2] |
| Compound 10g | OfChi-h | - | 43.2 | Not specified | [2] |
| Compound 3 | OfChtI | - | 1500 | Not specified | [4] |
| AAP4 | OfChi-h, OfHex1 | - | 29.3 (OfChi-h), 4900 (OfHex1) | Significant insecticidal activity in leaf dipping and pot experiments. | [6] |
| AAP16 | OfChi-h, OfHex1 | - | 32.4 (OfChi-h), 7200 (OfHex1) | Not specified | [6] |
Studies have also investigated the sublethal effects of compounds that disrupt larval development. For instance, Cyclosporin A (CsA), while not a direct chitinase inhibitor, has been shown to significantly impede larval development.
| Treatment | Larval Weight (mg) after 7 days | Pupation Rate (%) | Reference |
| Control | 84.91 | 91.39 | [7] |
| CsA (24 µg/g) | 45.72 | 81.39 | [7] |
| CsA (48 µg/g) | 39.98 | 74.17 | [7] |
These data highlight the potent effects of targeted inhibition on the developmental processes of O. furnacalis.
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research in this field. The following are composite protocols based on methods described in the cited literature.
Rearing of Ostrinia furnacalis
A stable and healthy insect colony is fundamental for consistent and reliable experimental results.
-
Colony Maintenance: O. furnacalis larvae are reared on a modified artificial diet.[8] A colony can be maintained for multiple generations in a controlled environment.[8][9]
-
Environmental Conditions: The rearing incubator should be set to a temperature of 27 ± 1°C, a relative humidity of 70-80%, and a 16:8 hour (light:dark) photoperiod.[8][9]
-
Diet Composition: While specific proprietary diets are used, a typical artificial diet for lepidopteran larvae consists of a mixture of agar, corn powder, yeast extract, vitamins, and antimicrobial agents to prevent spoilage.
-
Larval Staging: For experiments, larvae are often synchronized to a specific instar, commonly the 3rd instar, to ensure uniformity in developmental stage.[7][8]
Larvicidal Bioassays
The insecticidal effects of OfChi-h inhibitors are assessed through various bioassays.
-
Leaf-Dipping Method:
-
Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations with water containing a surfactant (e.g., Triton X-100).
-
Fresh corn leaves are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry.
-
The treated leaves are placed in individual Petri dishes or multi-well plates.
-
Third-instar O. furnacalis larvae are introduced into each container.
-
The containers are maintained under controlled environmental conditions.
-
Larval mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). Larvae that are unresponsive to probing with a fine brush are considered dead.
-
-
Diet-Incorporation Method:
-
The test compound is mixed into the artificial diet at various concentrations while the diet is still liquid.
-
The diet is then poured into rearing containers and allowed to solidify.
-
Newly hatched or early-instar larvae are placed in the containers with the treated diet.
-
Developmental parameters such as larval weight, time to pupation, pupal weight, and mortality are recorded over the course of the experiment.[7]
-
Enzyme Inhibition Assay
To determine the potency of a compound against OfChi-h, an in vitro enzyme inhibition assay is performed.
-
Enzyme Preparation: Recombinant OfChi-h is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Substrate: A chromogenic or fluorogenic substrate that is specifically cleaved by chitinase is used.
-
Assay Procedure:
-
The purified OfChi-h enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified using a spectrophotometer or fluorometer.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies, such as a Dixon plot.
Scanning Electron Microscopy (SEM) of Larval Cuticle
SEM is used to visualize the morphological effects of chitinase inhibitors on the larval cuticle.
-
Sample Collection: Larvae treated with the inhibitor and control larvae are collected at a time point when molting defects are apparent.
-
Fixation: The larvae are fixed in a solution such as 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer to preserve their structure.
-
Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Critical Point Drying: The samples are subjected to critical point drying to remove the ethanol without causing structural damage.
-
Sputter Coating: The dried samples are mounted on stubs and coated with a thin layer of gold or palladium to make them conductive.
-
Imaging: The samples are then observed under a scanning electron microscope to visualize the cuticle surface.[2]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental process is facilitated by visual diagrams.
Chitin (B13524) Metabolism and Inhibition Pathway
The synthesis and degradation of chitin are tightly regulated processes essential for insect molting. OfChi-h plays a critical role in the degradation of the old cuticle. Inhibition of this enzyme disrupts the molting process, leading to larval mortality.
Caption: Inhibition of OfChi-h disrupts chitin degradation, leading to molting failure.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and validating a novel OfChi-h inhibitor follows a structured workflow, from initial screening to in vivo testing.
Caption: A typical workflow for the evaluation of novel OfChi-h inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Inhibitors Targeting Chitin-Degrading Enzymes by Bioisostere Substitutions and Scaffold Hopping for Selective Control of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Structure-Based Virtual Screening, Compound Synthesis, and Bioassay for the Design of Chitinase Inhibitors - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Asian corn borer Ostrinia furnacalis feeding increases the direct and indirect defence of mid‐whorl stage commercial maize in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and functional analysis of a Relish gene from the Asian corn borer, Ostrinia furnacalis (Guenée) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 902928-83-0 (OfChi-h-IN-1/TQ19)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS Number 902928-83-0 identifies the compound more specifically known as OfChi-h-IN-1 or TQ19. It is a potent and novel inhibitor of OfChi-h, a chitinase (B1577495) found in the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical and pharmacological properties, its mechanism of action, and detailed experimental protocols for its study.
Physicochemical Properties
While detailed experimental data for this compound is limited in publicly available literature, the primary research identifies it as a triazolo-quinazolinone derivative.[1] Further physicochemical characterization would be required for a complete profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 902928-83-0 | Internal Database |
| Synonyms | This compound, TQ19 | [1] |
| Chemical Class | Triazolo-quinazolinone Derivative | [1] |
| Molecular Formula | Not Reported | - |
| Molecular Weight | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
| pKa | Not Reported | - |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of the chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran insects like Ostrinia furnacalis.[1] By inhibiting this enzyme, the compound disrupts the breakdown of the old exoskeleton, leading to developmental defects and, ultimately, mortality. This makes it a promising candidate for the development of novel and targeted insecticides.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Source |
| Target | OfChi-h (Chitinase) | Ostrinia furnacalis | [1] |
| Ki | 0.33 μM | - | [1][2] |
| Activity | Insecticidal | Ostrinia nubilalis larvae | [1][2] |
The proposed mechanism of action involves the binding of this compound to the active site of the OfChi-h enzyme, preventing the hydrolysis of chitin (B13524). This competitive inhibition disrupts the normal molting process, which is essential for the growth and development of the insect larvae.
Signaling Pathway
The inhibition of OfChi-h by this compound interrupts the chitin degradation pathway, a critical process in the insect molting cascade. While a detailed intracellular signaling pathway for OfChi-h is not fully elucidated, the general pathway of chitinolysis is understood.
Experimental Protocols
The following are generalized protocols based on the methodologies reported for the discovery and characterization of OfChi-h inhibitors.
Synthesis of Triazolo-quinazolinone Derivatives
A general synthetic route for this class of compounds involves a multi-step process, typically starting from commercially available precursors. The final step often involves the formation of the triazolo-quinazolinone core through cyclization reactions.
References
Structure-Activity Relationship of OfChi-h Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Ostrinia furnacalis chitinase-h (OfChi-h), a critical enzyme in the molting process of this significant agricultural pest. The information presented herein is intended to support the rational design and development of novel, potent, and selective OfChi-h inhibitors for pest management.
Quantitative Data Summary of OfChi-h Inhibitors
The inhibitory activities of various compound classes against OfChi-h have been evaluated, with key quantitative data summarized below for comparative analysis. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided where available.
Table 1: Azo-aminopyrimidine Derivatives as OfChi-h Inhibitors
| Compound | Ki (nM) | Reference |
| 8f | 64.7 | [1] |
| AAP4 | 29.3 | [1] |
| AAP16 | 32.4 | [1] |
| 9b | 23.2 | [2] |
| 10a | 19.4 | [2] |
| 10g | 43.2 | [2] |
Table 2: Tetracyclic Compounds as OfChi-h Inhibitors
| Compound | Ki (nM) | Reference |
| 6a | 58 | [3][4] |
Table 3: Berberine and its Derivatives as OfChi-h Inhibitors
| Compound | Ki (μM) | Reference |
| Berberine (BER) | 16.1 | [5] |
| 19e (Nicotinate derivative) | 0.093 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of OfChi-h inhibitors are outlined below.
OfChi-h Enzymatic Inhibition Assay
This protocol describes a typical method for determining the inhibitory activity of compounds against OfChi-h.
Materials:
-
Purified OfChi-h enzyme
-
Substrate: 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (4MU-(GlcNAc)3)
-
Assay Buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader (fluorescence)
-
Control inhibitor (optional)
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).
-
In a 96-well plate, add a defined amount of the OfChi-h enzyme solution to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (4MU-(GlcNAc)3) to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) over a set period. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
Insect Chitin (B13524) Metabolism Pathway
The following diagram illustrates the key steps in the biosynthesis and degradation of chitin in insects, highlighting the central role of chitinase (B1577495).
Caption: Simplified pathway of chitin biosynthesis and degradation in insects.
High-Throughput Screening Workflow for OfChi-h Inhibitors
The diagram below outlines a typical high-throughput screening (HTS) workflow for the identification of novel OfChi-h inhibitors.
Caption: A generalized workflow for high-throughput screening of OfChi-h inhibitors.
References
- 1. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design of azo-aminopyrimidine derivatives as the potent lepidoptera-exclusive chitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of conformation constrained tetracyclic compounds as potent chitinase Of Chi-h inhibitors with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of an Insect Pest Chitinase: Design and Optimization of 9-O-Aromatic and Heterocyclic Esters of Berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Methodological & Application
Application Note and Protocol: Synthesis of a Potent OfChi-h Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a potent triazolo-quinazolinone-based inhibitor of Ostrinia furnacalis Chitinase-h (OfChi-h), a promising target for the development of novel insecticides. The described synthetic route is based on methodologies reported in peer-reviewed scientific literature. This application note includes a step-by-step synthesis, characterization data for representative compounds, and diagrams illustrating the relevant biological pathway and experimental workflow.
Introduction
Chitinase-h (Chi-h) is an enzyme critical to the molting process in lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[1] Due to its exclusive presence in this order of insects and its absence in beneficial insects and mammals, OfChi-h is an attractive target for the development of safe and effective insecticides.[1] Inhibition of OfChi-h disrupts the insect life cycle, leading to mortality.[1][2] Triazolo-quinazolinone derivatives have been identified as a novel class of potent OfChi-h inhibitors.[2] This document outlines a representative synthesis of a potent inhibitor from this class.
Synthesis of a Triazolo-quinazolinone OfChi-h Inhibitor
The following protocol describes a two-step synthesis of a potent OfChi-h inhibitor, exemplified by the synthesis of a compound analogous to "6a" described in the literature, which has shown high inhibitory activity.[1] The synthesis involves the preparation of a 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one intermediate, followed by cyclization to form the final triazolo-quinazolinone product.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (Compound 5a)
This procedure is adapted from established methods for the synthesis of 3-amino-2-substituted-quinazolin-4(3H)-ones.
-
To a solution of 2-(pyridin-2-yl)acetohydrazide (B1337851) (10 mmol) in ethanol (B145695) (50 mL), add 2-aminobenzonitrile (B23959) (10 mmol).
-
The reaction mixture is refluxed for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the desired product, 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one.
Step 2: Synthesis of 2-(Pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one (Compound 6a)
This procedure is based on the general synthetic procedure for related tetracyclic compounds.[1]
-
In a round-bottom flask, suspend 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (0.5 mmol) in 1,1-dimethoxy-N,N-dimethylmethanamine (DMFDMA, 2.0 mL).
-
The mixture is stirred at 80 °C for 3 hours.
-
After cooling, the precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the final product, 2-(pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one.
Data Presentation
The following table summarizes the characterization data for a series of synthesized triazolo-quinazolinone derivatives as reported in the literature.[1]
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) | 13C NMR (100 MHz, DMSO) | HRMS-ESI (m/z) [M+H]+ |
| 6a | - | - | - | - | - |
| 6c | 53.4 | 306.1-307.0 | δ 9.25 (s, 1H), 8.87 (d, J = 1.6 Hz, 2H), 8.71 (m, 1H), 8.62 – 8.56 (m, 2H), 7.82 (m, 1H), 7.11 (t, J = 7.0 Hz, 1H), 5.44 (s, 2H), 2.53 (s, 3H) | δ = 161.62, 160.10, 159.17, 158.87, 154.60, 151.13, 150.90, 144.12, 144.01, 143.84, 139.36, 136.86, 133.75, 125.34, 114.14, 113.72, 110.52, 48.35, 18.05 | Calcd: 372.1209, Found: 372.1210 |
| 6d | 72.4 | 303.8-304.5 | δ 9.78 (s, 1H), 8.82 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 7.62 (d, J = 6.7 Hz, 1H), 7.47 – 7.30 (m, 5H), 6.96 (t, J = 7.0 Hz, 1H), 5.22 (s, 2H), 2.70 (s, 3H) | δ 160.69, 159.44, 152.56, 141.97, 139.56, 136.15, 135.64, 134.93, 129.90, 129.26, 129.12, 128.76, 128.38, 125.30, 115.18, 113.57, 110.91, 49.85, 29.34 | Calcd: 370.1304, Found: 370.1305 |
| 6f | 59.1 | 303.9-305.1 | δ 9.78 (s, 1H), 8.81 (d, J = 7.1 Hz, 1H), 8.44 (s, 1H), 7.01 – 6.91 (m, 3H), 6.86 (d, J = 8.1 Hz, 1H), 5.14 (s, 2H), 3.88 (s, 3H), 3.88 (s, 3H), 2.69 (s, 3H) | δ 162.12, 160.73, 159.59, 159.44, 152.47, 151.83, 149.56, 149.49, 141.91, 136.12, 135.64, 127.34, 125.28, 121.14, 115.17, 113.55, 111.63, 111.44, 110.88, 56.02, 55.98, 49.76, 18.85 | Calcd: 430.1515, Found: 430.1514 |
| 6l | 34.2 | 200.6-201.3 | δ 9.78 (s, 1H), 8.83 (d, J = 7.3 Hz, 2H), 8.67 (s, 1H), 7.64 (d, J = 6.8 Hz, 2H), 6.97 (t, J = 6.8 Hz, 2H), 4.84 (d, J = 2.4 Hz, 3H), 2.71 (s, 3H), 2.57 (s, 1H) | δ 161.94, 159.93, 159.63, 159.35, 151.86, 151.25, 141.89, 136.25, 135.61, 129.87, 125.26, 114.64, 113.62, 76.09, 75.55, 35.38, 18.80 | Calcd: 318.0991, Found: 318.0995 |
Visualizations
Signaling Pathway
Caption: Insect Chitin Biosynthesis and Degradation Pathway.
Mechanism of Action
Caption: Mechanism of Action of OfChi-h Inhibitors.
Experimental Workflow
Caption: Synthetic Workflow for OfChi-h Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 20-Hydroxyecdysone Late-Response Genes in the Chitin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for OfChi-h-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h, a chitinase (B1577495) from the Asian corn borer (Ostrinia furnacalis), is a promising target for the development of novel and specific insecticides.[1][2] Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), a major component of insect exoskeletons.[1][3] Inhibition of this enzyme disrupts the molting process, leading to insect mortality.[1] OfChi-h-IN-1 is a potent inhibitor of OfChi-h, with a reported Ki value of 0.33 μM.[4] This document provides detailed protocols for in vitro assays to determine the activity and inhibition of OfChi-h by compounds such as this compound.
Principle of the Assay
The activity of chitinase can be determined by measuring the amount of product generated from a chitin substrate over time. Two common methods are presented: a colorimetric assay using colloidal chitin and a fluorometric assay using a synthetic substrate. The inhibitory activity of this compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Compounds on OfChi-h
| Compound | Ki (nM) | IC50 (µM) | Reference |
| This compound | 330 | Not Reported | [4] |
| Compound 6a | 58 | Not Reported | [1] |
| AAP4 | 29.3 | Not Reported | [5] |
| AAP16 | 32.4 | Not Reported | [5] |
| Compound 9b | 23.2 | Not Reported | [2] |
| Compound 10a | 19.4 | Not Reported | [2] |
| Compound 10g | 43.2 | Not Reported | [2] |
| Compound 8f | 64.7 | Not Reported | [6] |
| Chitinase-IN-5 | Not Reported | 0.051 | [7] |
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay using Colloidal Chitin
This method is based on the quantification of reducing sugars produced from the enzymatic hydrolysis of colloidal chitin. The dinitrosalicylic acid (DNS) reagent is used to measure the amount of reducing sugars.[3][8][9]
Materials and Reagents:
-
Recombinant OfChi-h enzyme
-
This compound
-
Colloidal chitin (1% w/v) in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 7.0)[8]
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Glucose (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm[9]
-
Water bath
Procedure:
-
Preparation of Colloidal Chitin:
-
Dissolve chitin powder in concentrated HCl with stirring.
-
Precipitate the chitin by adding cold ethanol (B145695) and incubate overnight at 4°C.
-
Centrifuge the suspension and wash the pellet with sterile distilled water until the pH is neutral.
-
Resuspend the pellet in water to a final concentration of 1% (w/v) to make the colloidal chitin stock solution.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 100 µL of 1% colloidal chitin substrate.
-
Add 20 µL of this compound at various concentrations (for inhibition assay) or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of OfChi-h enzyme solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes in a shaking water bath.[8]
-
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Transfer 200 µL of the reaction mixture to a 96-well microplate.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
-
Standard Curve:
-
Prepare a series of glucose standards of known concentrations.
-
Perform the DNS reaction with the glucose standards in the same manner as the samples.
-
Plot the absorbance at 540 nm against the glucose concentration to generate a standard curve.
-
-
Data Analysis:
-
Calculate the amount of reducing sugar released in each sample using the glucose standard curve.
-
Determine the enzyme activity in µmol of reducing sugar released per minute per mg of enzyme.
-
For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Fluorometric Chitinase Assay
This method utilizes a synthetic substrate, 4-Methylumbelliferyl N,N'-diacetylchitobioside, which upon cleavage by chitinase, releases the fluorescent molecule 4-Methylumbelliferone (4-MU).[10]
Materials and Reagents:
-
Recombinant OfChi-h enzyme
-
This compound
-
4-Methylumbelliferyl N,N'-diacetylchitobioside (substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 5.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
4-Methylumbelliferone (4-MU) standard
-
Black 96-well microplate (for fluorescence)
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)[10]
Procedure:
-
Reaction Setup:
-
In a black 96-well microplate, add 20 µL of this compound at various concentrations (for inhibition assay) or buffer (for control).
-
Add 160 µL of the substrate solution (e.g., 50 µM in assay buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of OfChi-h enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[10]
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of stop solution to each well.[10]
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[10]
-
-
Standard Curve:
-
Prepare a series of 4-MU standards of known concentrations in the assay buffer with stop solution.
-
Measure the fluorescence of the standards.
-
Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.
-
-
Data Analysis:
-
Calculate the amount of 4-MU released in each sample using the standard curve.
-
Determine the enzyme activity in µmol of 4-MU released per minute per mg of enzyme.
-
For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of chitin degradation by OfChi-h and its inhibition by this compound.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for the in vitro screening of OfChi-h inhibitors.
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijariit.com [ijariit.com]
- 10. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]
Application Notes and Protocols for OfChi-h-IN-1 in Insect Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h-IN-1 is a potent and specific inhibitor of OfChi-h, a Group I chitinase (B1577495) from the Asian corn borer, Ostrinia furnacalis, with a Ki value of 0.33 μM. Chitinases are crucial enzymes in insects, primarily involved in the degradation and remodeling of chitin (B13524), a key component of the exoskeleton and peritrophic matrix.[1] The inhibition of these enzymes can lead to significant developmental defects and mortality in insects, making them a target for novel insecticides.
In the context of insect cell culture, such as with Spodoptera frugiperda (Sf9) cells, this compound can be utilized as a powerful research tool. While Sf9 cells do not form a cuticle, they do express chitinases and are involved in chitin metabolism.[2][3] Therefore, this compound can be employed to investigate the cellular roles of chitinases, modulate signaling pathways, and potentially influence the expression of recombinant proteins in the Baculovirus Expression Vector System (BEVS). These application notes provide detailed protocols for the use of this compound in insect cell culture to explore its effects on cell viability, gene expression, and as a tool for studying enzyme kinetics.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of chitinase and preventing the hydrolysis of chitin.[4] In a cellular context, this inhibition can lead to a cascade of downstream effects. Studies on chitinase inhibitors in S. frugiperda have shown that blocking chitinase activity can disrupt the ecdysteroid signaling pathway, leading to an accumulation of ecdysone (B1671078) and the upregulation of ecdysone-responsive genes.[3][5] This suggests a feedback mechanism where the disruption of chitin degradation signals a hormonal response related to molting and development.
Applications in Insect Cell Culture
-
Studying Chitinase Function: Use this compound to elucidate the specific roles of cellular chitinases in insect cell lines, such as their involvement in cell proliferation and differentiation.[3]
-
Modulating Signaling Pathways: Investigate the crosstalk between chitin metabolism and hormonal signaling, particularly the ecdysteroid pathway.[3][5]
-
Investigating Effects on Recombinant Protein Expression: While not extensively documented, inhibiting cellular chitinases could potentially impact the stability and yield of recombinant proteins produced using BEVS, analogous to how the deletion of the baculoviral chitinase gene improves protein stability.
-
Screening for Novel Insecticides: Utilize insect cell-based assays with this compound as a positive control for high-throughput screening of new chitinase inhibitors.
Data Presentation
Table 1: Effect of this compound on Sf9 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 95 ± 4.8 | 88 ± 5.5 |
| 10 | 78 ± 6.1 | 65 ± 7.2 |
| 50 | 52 ± 5.5 | 38 ± 6.8 |
| 100 | 35 ± 4.9 | 21 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Gene Expression in Sf9 Cells Treated with this compound (50 µM for 48h)
| Gene | Fold Change (vs. Control) | Function |
| Chitinase 5 (SfCht5) | 2.5 ± 0.3 | Chitin degradation |
| Chitinase 7 | 3.1 ± 0.4 | Chitin degradation |
| Ecdysone Receptor (EcR) | 4.2 ± 0.5 | Ecdysteroid signaling |
| Broad-Complex Z4 (BR-C Z4) | 3.8 ± 0.6 | Transcription factor in ecdysone pathway |
Data are presented as mean ± standard deviation from three independent experiments, normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in Sf9 Cells
This protocol determines the effect of this compound on the viability of Sf9 insect cells using an MTT assay.
Materials:
-
Sf9 cells
-
Sf-900™ II SFM medium
-
This compound stock solution (in DMSO)
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed Sf9 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of Sf-900™ II SFM medium.
-
Allow cells to attach for 1-2 hours at 27°C.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% in all wells, including a vehicle control.
-
Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate at 27°C for 48 and 72 hours.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of Gene Expression by qRT-PCR
This protocol details the analysis of changes in the expression of target genes in Sf9 cells following treatment with this compound.
Materials:
-
Sf9 cells cultured in 6-well plates
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., SfCht5, EcR) and a housekeeping gene (e.g., actin)
-
qPCR instrument
Procedure:
-
Seed Sf9 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a predetermined concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for your genes of interest. A typical reaction setup is: 10 µL SYBR Green mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Use a standard qPCR cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: In Vitro Chitinase Inhibition Assay in Sf9 Cell Lysate
This protocol describes how to measure the inhibitory effect of this compound on endogenous chitinase activity in Sf9 cell lysates.
Materials:
-
Sf9 cells
-
Lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0, with 1% Triton X-100 and protease inhibitors)
-
This compound
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Culture Sf9 cells to a high density and harvest by centrifugation.
-
Wash the cell pellet with PBS and resuspend in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA assay.
-
In a 96-well black plate, add 50 µL of cell lysate (diluted to a suitable concentration in assay buffer) to each well.
-
Add 10 µL of various concentrations of this compound or vehicle control.
-
Pre-incubate at 27°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate.
-
Measure the increase in fluorescence (e.g., Ex/Em = 360/450 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
Visualizations
Caption: Proposed signaling pathway of this compound in insect cells.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 5. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Trials of OfChi-h-IN-1 Class Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published preclinical data for a class of insect chitinase (B1577495) h (Chi-h) inhibitors. As no specific field trial data or established formulation for a compound designated "OfChi-h-IN-1" is publicly available, this document presents a representative and hypothetical protocol for a potent OfChi-h inhibitor to guide future field trial design.
Application Notes: OfChi-h Inhibitors as Novel Lepidopteran-Specific Insecticides
1.1 Introduction Chitinase h (Chi-h) is a vital enzyme in the molting process of insects, responsible for degrading the old exoskeleton.[1] A specific isoform, OfChi-h, is found exclusively in lepidopteran insects, such as the destructive agricultural pests Ostrinia furnacalis (Asian corn borer) and Plutella xylostella (diamondback moth).[1][2][3] Its absence in beneficial insects like bees and parasitic wasps, as well as in mammals and plants, makes it an ideal target for developing environmentally-friendly and selective insecticides.[1][4]
1.2 Mechanism of Action OfChi-h inhibitors function by binding to the active site of the chitinase enzyme, preventing the breakdown of chitin.[1] Chitin is a primary structural component of the insect cuticle.[1] The inability to properly degrade the old cuticle during molting leads to severe exoskeletal defects, ultimately resulting in larval death.[1] This targeted mode of action disrupts a critical physiological process unique to the target pests.
1.3 Active Compounds and Efficacy Several classes of potent OfChi-h inhibitors have been identified, including triazolo-quinazolinone derivatives (this compound), tetracyclic compounds, and azo-aminopyrimidines.[1][2][5] These compounds have demonstrated high inhibitory activity in enzymatic assays and significant insecticidal effects in laboratory settings. For instance, various azo-aminopyrimidine and tetracyclic analogues have shown greater insecticidal activity against O. furnacalis and P. xylostella than conventional insecticides like hexaflumuron, diflubenzuron, and chlorbenzuron.[2][3]
1.4 Advantages for Pest Management
-
High Selectivity: Targets a lepidoptera-exclusive enzyme, minimizing harm to non-target organisms.[1]
-
Novel Mode of Action: Provides a new tool for managing pests that have developed resistance to conventional insecticides.[3]
-
Environmental Safety: Studies have indicated that some candidate compounds have negligible toxicity to natural enemies such as Trichogramma ostriniae and to rats, suggesting a favorable safety profile.[4][5]
Quantitative Data Summary
The following tables summarize the in-vitro inhibitory potency and in-vivo insecticidal activity of representative OfChi-h inhibitors from published studies.
Table 1: Inhibitory Activity of Various Compounds Against OfChi-h
| Compound Class | Compound Name | Target Enzyme | Kᵢ Value (nM) | Reference |
|---|---|---|---|---|
| Triazolo-quinazolinone | This compound | OfChi-h | 330 | [5] |
| Tetracyclic | Compound 6a | OfChi-h | 58 | [1] |
| Azo-aminopyrimidine | Compound 8f | OfChi-h | 64.7 | [2][3] |
| Azo-aminopyrimidine | Compound 9b | OfChi-h | 23.2 | [3][5] |
| Azo-aminopyrimidine | Compound 10a | OfChi-h | 19.4 | [3][5] |
| Azo-aminopyrimidine | Compound AAP4 | OfChi-h | 29.3 | [4][6] |
| Azo-aminopyrimidine | Compound AAP16 | OfChi-h | 32.4 |[4][6] |
Table 2: Laboratory Insecticidal Activity of OfChi-h Inhibitors
| Compound | Target Pest | Concentration | Mortality Rate (%) | Notes | Reference |
|---|---|---|---|---|---|
| Compound 8f & 8i | P. xylostella, O. nubilalis | Not Specified | Higher than Hexaflumuron | Laboratory assessment | [2] |
| Azo-aminopyrimidines | O. furnacalis, P. xylostella | 200 mg/L | >50% | Leaf dipping assay | [3] |
| Compound 10a | O. furnacalis | 50 mg/L | LC₅₀ = 17.0 mg/L | Pot experiment | [3] |
| Compound 10a | P. xylostella | 50 mg/L | LC₅₀ = 8.8 mg/L | Pot experiment | [3] |
| Compound AAP4 | O. furnacalis | Not Specified | Significant insecticidal activity | Leaf dipping and pot experiments |[4][6] |
Visualizations
3.1 Signaling Pathway: Mechanism of Action
Caption: Mechanism of OfChi-h inhibition leading to molting failure in lepidopteran larvae.
3.2 Experimental Workflow for Field Trials
Caption: Proposed workflow for conducting field efficacy trials of an OfChi-h inhibitor.
3.3 Logical Relationships in Formulation
Caption: Relationship between formulation components and their functions in a spray solution.
Proposed Experimental Protocol for Field Trials
4.1 Objective To evaluate the field efficacy and crop safety of a hypothetical OfChi-h Inhibitor Suspension Concentrate (SC) formulation for the control of Ostrinia furnacalis larvae in a corn crop compared to a commercial standard insecticide and an untreated control.
4.2 Materials and Reagents
-
Test Formulation: "OfChi-h-SC" (Hypothetical 20% Suspension Concentrate of Compound 10a).
-
Commercial Standard: A registered and effective insecticide for O. furnacalis control (e.g., a product containing chlorantraniliprole (B1668704) or emamectin (B195283) benzoate).
-
Control: Water (for untreated plots).
-
Adjuvants: Non-ionic surfactant, if not already included in the formulation.[7] Adjuvants enhance spray coverage, penetration, and absorption.[8]
-
Equipment: Calibrated backpack sprayer or tractor-mounted boom sprayer, personal protective equipment (PPE), plot marking materials, data collection sheets.
4.3 Trial Site and Experimental Design
-
Site Selection: Select a commercial cornfield with a known history of moderate to high O. furnacalis infestation.
-
Plot Size: Each plot should be a minimum of 4 rows wide by 10 meters long.
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 4 replicates for each treatment. Blocks should be established to account for any field gradients.
-
Treatments:
-
T1: Untreated Control (Water spray)
-
T2: "OfChi-h-SC" at proposed rate 1 (e.g., 50 g active ingredient/hectare)
-
T3: "OfChi-h-SC" at proposed rate 2 (e.g., 100 g active ingredient/hectare)
-
T4: Commercial Standard (applied at label-recommended rate)
-
4.4 Formulation Preparation and Application
-
Preparation: Formulations are typically prepared by adding various solvents or diluents to the active ingredient.[9] For a suspension concentrate, the solid active ingredient is dispersed in water.[10]
-
On the day of application, calibrate the sprayer to deliver a set volume (e.g., 300 L/ha).
-
Fill the spray tank with half the required volume of water.
-
Begin agitation.
-
Add the required amount of "OfChi-h-SC" or the commercial standard to the tank.
-
If required, add the non-ionic surfactant.[7]
-
Add the remaining water to reach the final volume. Maintain agitation throughout the application.
-
-
Application Timing: Apply treatments based on pest scouting, targeting early-instar larvae of O. furnacalis for best results. This is typically when the first signs of leaf feeding ("pinhole" damage) are observed.
-
Application Method: Ensure uniform coverage of the corn plants, focusing on the whorls where young larvae feed.
4.5 Efficacy and Safety Assessment
-
Pre-treatment Count: 24 hours before application, assess the baseline larval population by randomly selecting 10 plants per plot and counting the number of live larvae.
-
Post-treatment Counts: At 3, 7, and 14 days after treatment (DAT), repeat the larval counts on 10 new, randomly selected plants per plot.
-
Crop Damage Assessment: At 14 and 28 DAT, assess plant damage.
-
Leaf Damage: Use a rating scale (e.g., 1-9) to score feeding damage on the leaves of 10 plants per plot.
-
Stalk Tunneling: At physiological maturity, split the stalks of 10 plants per plot and measure the total length of larval tunnels.
-
-
Yield Assessment: At harvest, manually harvest the cobs from the central two rows of each plot. Measure the total grain weight and adjust for moisture content.
-
Non-Target Organism (NTO) Monitoring: Throughout the trial, visually inspect plots for the presence and activity of beneficial insects (e.g., lady beetles, lacewings, bees). Use sweep nets or yellow sticky traps to collect samples at 7 DAT for comparison between treatments.
4.6 Data Analysis All count, damage, and yield data will be subjected to Analysis of Variance (ANOVA). If significant differences are found, treatment means will be separated using a suitable post-hoc test (e.g., Tukey's HSD at P<0.05). Larval mortality data can be corrected for control mortality using Abbott's formula.
References
- 1. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design of azo-aminopyrimidine derivatives as the potent lepidoptera-exclusive chitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of Azo-Aminopyrimidines as Potent Multitarget Inhibitors of Insect Chitinolytic Enzymes O f Chi-h and O f Hex1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 8. omexcanada.com [omexcanada.com]
- 9. biodiversitylibrary.org [biodiversitylibrary.org]
- 10. Effect of insecticide formulation and adjuvant combination on agricultural spray drift - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of OfChi-h-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h-IN-1 is a potent and selective inhibitor of chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects and crucial for their molting process.[1][2][3] With a Ki value of 0.33 μM, this compound presents a promising candidate for the development of targeted and environmentally friendly insecticides.[1] The ability to accurately detect and quantify this compound in various biological matrices is essential for pharmacokinetic studies, efficacy evaluation, and understanding its metabolic fate. This document provides detailed analytical methods and protocols for the detection and quantification of this compound.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| CAS Number | 902928-83-0 | [1] |
| Molecular Formula | C24H27N5O2 | [1] |
| Molecular Weight | 417.50 g/mol | [1] |
| Inhibitory Constant (Ki) | 0.33 μM | [1] |
| Target | OfChi-h (Chitinase from Ostrinia furnacalis) | [1][4] |
Signaling Pathway: Insect Molting and the Role of Chitinase
The insect molting process is a complex cascade of events tightly regulated by hormones, primarily 20-hydroxyecdysone (B1671079) (20E).[5][6] Chitin (B13524) is a major structural component of the insect exoskeleton.[6] The synthesis and degradation of chitin are critical for the successful shedding of the old cuticle and the formation of a new one.[7][8][9] OfChi-h plays a pivotal role in the degradation of the old cuticle.[2][4] Inhibition of this enzyme by this compound disrupts the molting process, leading to insect mortality.[9]
Analytical Method: Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in biological matrices due to its high specificity and sensitivity.
Experimental Workflow
The overall workflow for the analysis of this compound in insect larvae is depicted below.
Detailed Experimental Protocol
This protocol provides a starting point for method development and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Insect Larvae)
-
Materials:
-
Insect larvae (e.g., Ostrinia furnacalis)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
QuEChERS salts (e.g., EN 15662) or solvents for Liquid-Liquid Extraction (LLE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure:
-
Weigh individual or pooled insect larvae (approximately 100 mg).
-
Add 1 mL of cold acetonitrile and the internal standard.
-
Homogenize the sample using a bead beater or tissue homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For cleaner samples, proceed with SPE cleanup. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant, wash with water, and elute this compound with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Transfer to an autosampler vial for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Conditions
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
HPLC Parameters (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 418.2 -> Product ions (Q3) (hypothetical, requires experimental determination)
-
Internal Standard: To be determined based on the selected IS.
-
-
Data Presentation
The following table presents hypothetical quantitative data for this compound distribution in Ostrinia furnacalis larvae after topical application. This data is for illustrative purposes and would need to be generated experimentally.
| Time Post-Application (hours) | Tissue | This compound Concentration (ng/g tissue) |
| 1 | Hemolymph | 150.2 ± 12.5 |
| 1 | Fat Body | 85.6 ± 9.8 |
| 1 | Midgut | 45.3 ± 5.1 |
| 6 | Hemolymph | 98.7 ± 10.1 |
| 6 | Fat Body | 120.4 ± 15.3 |
| 6 | Midgut | 60.1 ± 7.2 |
| 24 | Hemolymph | 25.4 ± 3.9 |
| 24 | Fat Body | 65.8 ± 8.2 |
| 24 | Midgut | 32.5 ± 4.5 |
Conclusion
The provided protocols offer a robust framework for the detection and quantification of this compound in biological samples. The HPLC-MS/MS method, in particular, provides the necessary sensitivity and selectivity for detailed pharmacokinetic and metabolic studies. The signaling pathway and workflow diagrams offer a clear visual representation of the inhibitor's mechanism of action and the analytical process. These tools are intended to support further research and development of this compound as a next-generation insecticide.
References
- 1. Chapter 2 Chitin Metabolic Pathways in Insects and Their Regulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin Synthesis and Degradation in Crustaceans: A Genomic View and Application | MDPI [mdpi.com]
- 5. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Chitin Deacetylase 1 in the Molting and Metamorphosis of the Cigarette Beetle Lasioderma serricorne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin Metabolism - Glycopedia [glycopedia.eu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
OfChi-h-IN-1: Application Notes and Protocols for Pest Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h-IN-1 is a potent and selective inhibitor of chitinase (B1577495) OfChi-h, an enzyme crucial for the molting process in lepidopteran pests such as the Asian corn borer, Ostrinia furnacalis.[1] By disrupting the normal degradation of chitin (B13524), this compound interferes with the insect's life cycle, leading to growth inhibition and mortality.[1] This document provides detailed application notes and protocols for the use of this compound in a research and development setting for pest control applications. This compound, also identified as TQ19, is a triazolo-quinazolinone derivative with a Ki value of 0.33 μM against OfChi-h.[1] Research has demonstrated its superior insecticidal activity compared to the commercial insecticide hexaflumuron (B1673140) against Ostrinia nubilalis larvae.[1]
Data Presentation
The insecticidal efficacy of this compound and its analogs has been evaluated against key lepidopteran pests. The following tables summarize the quantitative data from these studies, providing a clear comparison of their activity.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against OfChi-h
| Compound | Target Enzyme | Ki (μM) | IC50 (μM) | Reference Compound | Ki (μM) | IC50 (μM) |
| This compound (TQ19) | OfChi-h | 0.33 | - | - | - | - |
| Chitinase-IN-4 | OfChi-h | - | 0.1 | - | - | - |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency.
Table 2: Insecticidal Activity of this compound (TQ19) and a Related Compound against Lepidopteran Pests
| Compound | Pest Species | Bioassay Method | Concentration (µg/mL) | Mortality (%) | Observation Period | Reference Compound | Mortality (%) |
| This compound (TQ19) | Ostrinia nubilalis | Diet Incorporation | 500 | 47.5 | - | Hexaflumuron | 22.5 |
| Chitinase-IN-4 | Plutella xylostella | Leaf Dipping | 500 | 100 | 48 hours | Hexaflumuron | - |
| Chitinase-IN-4 | Ostrinia nubilalis | Diet Incorporation | 500 | 22.5 | - | - | - |
Signaling Pathway
This compound acts by inhibiting chitinase, a key enzyme in the chitin degradation pathway, which is essential for the molting process in insects. The disruption of this pathway leads to the inability of the insect to shed its old exoskeleton, resulting in developmental defects and eventual death.
Caption: Simplified signaling pathway of chitin metabolism in insects and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against lepidopteran pests.
Diet Incorporation Bioassay
This method is suitable for assessing the chronic toxicity of this compound when ingested by the target pest.
Materials:
-
This compound
-
Artificial diet for the target insect species (e.g., Ostrinia nubilalis)
-
Solvent for this compound (e.g., DMSO)
-
Bioassay trays or containers
-
Neonate larvae of the target pest
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent to prepare a high-concentration stock solution.
-
Preparation of Test Concentrations: Serially dilute the stock solution with the solvent to obtain a range of desired test concentrations.
-
Incorporation into Diet: While the artificial diet is still in a liquid state (cooled to approximately 50-60°C), add a specific volume of each test concentration to a known amount of the diet to achieve the final desired concentrations (e.g., in µg/mL of diet). Ensure thorough mixing for uniform distribution. Prepare a control diet containing only the solvent.
-
Dispensing Diet: Dispense the treated and control diets into individual wells of bioassay trays or small containers. Allow the diet to solidify at room temperature.
-
Infestation: Place one neonate larva into each well or container.
-
Incubation: Seal the trays or containers to prevent larval escape and maintain humidity. Place them in an incubator under controlled conditions (e.g., 27 ± 1°C, 70-80% RH, and a 16:8 h light:dark photoperiod).
-
Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days). Larvae that are unable to move when prodded with a fine brush are considered dead. Also, record sublethal effects such as developmental abnormalities and failure to molt.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate LC50 (median lethal concentration) values and their 95% confidence intervals using probit analysis.
Leaf Dipping Bioassay
This method is used to evaluate the contact and/or ingestion toxicity of this compound on foliage-feeding insects.
Materials:
-
This compound
-
Solvent for this compound (e.g., acetone)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., corn leaves for Ostrinia nubilalis)
-
Petri dishes or similar containers
-
Filter paper
-
Larvae of the target pest
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of aqueous dilutions from the stock solution, each containing a small amount of surfactant (e.g., 0.05-0.1%) to ensure even leaf coverage. Prepare a control solution with solvent and surfactant only.
-
Leaf Treatment: Dip individual leaves into each test solution for a set period (e.g., 10-30 seconds) with gentle agitation.
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity. Place one treated leaf in each dish.
-
Infestation: Introduce a known number of larvae (e.g., 10-20) of a specific instar into each Petri dish.
-
Incubation: Cover the Petri dishes and place them in an incubator under controlled environmental conditions.
-
Data Collection: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Analyze the data as described in the diet incorporation bioassay protocol.
Delivery Methods
While specific formulations for this compound are still under development, several delivery methods common for insect growth regulators can be considered for its application in pest control.
Foliar Spray
This is a conventional method for applying insecticides to crops.
-
Formulation: this compound can be formulated as an emulsifiable concentrate (EC), wettable powder (WP), or suspension concentrate (SC) for dilution in water.
-
Application: The diluted formulation is applied to the plant foliage using ground or aerial spray equipment. The timing of the application should coincide with the presence of susceptible larval stages of the target pest. Adjuvants may be included to improve spray coverage and adhesion to the leaves.
Microencapsulation
Microencapsulation offers a controlled-release delivery system, which can enhance the stability and residual activity of this compound.
-
Formulation: The active ingredient is encapsulated within a polymer shell to form microcapsules. These are then suspended in a liquid carrier for spray application.
-
Benefits: This method can protect the active ingredient from environmental degradation (e.g., UV light), reduce applicator exposure, and provide a slower, more sustained release of the compound.
Baiting Systems
For certain pests, incorporating this compound into an attractive bait can be an effective and targeted delivery method.
-
Formulation: The compound is mixed with a food source that is palatable to the target insect.
-
Application: Baits are placed in strategic locations where the pests are known to forage. This method minimizes the widespread application of the insecticide, reducing its impact on non-target organisms.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating and applying this compound.
References
OfChi-h-IN-1: Application Notes and Protocols for Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
OfChi-h-IN-1 is a potent and selective inhibitor of the chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects and essential for their molting process. This specificity makes this compound a promising candidate for the development of targeted insect growth regulators (IGRs) for use in Integrated Pest Management (IPM) programs. By disrupting the normal growth and development of key agricultural pests, such as the Asian corn borer (Ostrinia furnacalis), this compound offers a potential alternative to broad-spectrum insecticides, with a more favorable environmental and toxicological profile.
This document provides detailed application notes and protocols for the use of this compound in a research and development context, focusing on its application in the management of lepidopteran pests.
Mode of Action
This compound functions as a competitive inhibitor of the chitinase enzyme OfChi-h. Chitinases are crucial for the degradation of the old cuticle (exoskeleton) during the molting process in insects.[1] By binding to the active site of OfChi-h, this compound prevents the breakdown of chitin, leading to the inability of the insect larva to shed its old exoskeleton. This results in molting failure, developmental defects, and ultimately, mortality.[2] The lepidopteran-specific nature of the OfChi-h enzyme suggests a high degree of selectivity for target pests, minimizing harm to non-target organisms that lack this specific enzyme.
Target Pests
Current research indicates that this compound and its analogs are highly effective against lepidopteran pests, including:
-
Asian corn borer (Ostrinia furnacalis) : A major pest of maize and other crops.[3]
-
Diamondback moth (Plutella xylostella) : A significant pest of cruciferous vegetables.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and related chitinase inhibitors against target pests and their minimal effects on non-target organisms.
Table 1: In Vitro Efficacy of this compound and Analogs against OfChi-h
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | OfChi-h | 0.33 µM | Not Reported | [2] |
| Analog 8f | OfChi-h | 64.7 nM | 3.3 µM | Not Reported |
| Analog 8i | OfChi-h | Not Reported | 0.051 µM | Not Reported |
| Analog 10a | OfChi-h | 19.4 nM | Not Reported | Not Reported |
Table 2: Insecticidal Activity of this compound and Analogs
| Compound | Target Pest | Assay Type | Concentration | Mortality Rate | Reference |
| This compound | Ostrinia furnacalis | Not Specified | Not Specified | Higher than Hexaflumuron | [2] |
| Analog 8f | Plutella xylostella | Leaf Dipping | 500 µg/mL | > 80% (after 48h) | Not Reported |
| Analog 8f | Ostrinia furnacalis | Leaf Dipping | 500 µg/mL | ~32.5% (after 48h) | Not Reported |
| Analog 8i | Plutella xylostella | Leaf Dipping | 500 µg/mL | > 80% (after 48h) | Not Reported |
| Analog 8i | Ostrinia furnacalis | Leaf Dipping | 500 µg/mL | ~32.5% (after 48h) | Not Reported |
| Analog 10a | Ostrinia furnacalis | Pot Experiment | Not Specified | Superior to diflubenzuron (B1670561) and chlorbenzuron | Not Reported |
| Analog AAP4 | Ostrinia furnacalis | Pot Experiment | Not Specified | Significant insecticidal activity | Not Reported |
Table 3: Effects on Non-Target Organisms
| Compound | Non-Target Organism | Effect | Reference |
| Azo-aminopyrimidine analogs | Trichogramma ostriniae (Parasitoid Wasp) | Negligible toxicity | Not Reported |
| Azo-aminopyrimidine analogs | Rats | Negligible toxicity | Not Reported |
| Analog AAP4 | Corn | Safe for the crop | Not Reported |
Experimental Protocols
Leaf-Dip Bioassay for Insecticidal Activity
This protocol is used to determine the efficacy of this compound as a stomach poison against lepidopteran larvae.
Materials:
-
This compound
-
Solvent (e.g., acetone (B3395972) or DMSO)
-
Wetting agent (e.g., Triton X-100 or Tween 80)
-
Distilled water
-
Fresh, untreated host plant leaves (e.g., corn leaves for O. furnacalis)
-
Petri dishes or ventilated containers
-
Filter paper
-
Soft brush
-
Third-instar larvae of the target pest
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations.
-
Add a wetting agent (e.g., 0.1% Triton X-100) to each dilution to ensure even leaf coverage.
-
Prepare a control solution containing the solvent and wetting agent in distilled water.
-
-
Leaf Treatment:
-
Insect Exposure:
-
Line the bottom of each petri dish or container with a piece of filter paper.
-
Place one treated leaf in each container.
-
Using a soft brush, carefully transfer a set number of third-instar larvae (e.g., 10-20) onto the leaf in each container.
-
Seal the containers with a ventilated lid to allow for air exchange.
-
-
Incubation and Observation:
-
Maintain the containers in a controlled environment chamber at a suitable temperature and humidity for the target insect.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Record any sublethal effects, such as molting disruption or abnormal development.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the lethal concentration (e.g., LC50) using probit analysis.
-
Pot Experiment for Efficacy Evaluation
This protocol simulates a more realistic application scenario to evaluate the protective effect of this compound on whole plants.
Materials:
-
This compound formulation (e.g., emulsifiable concentrate or wettable powder)
-
Potted host plants (e.g., corn plants at the whorl stage)
-
Handheld sprayer
-
Target pest larvae
-
Cages or enclosures to contain the insects
Procedure:
-
Plant Treatment:
-
Prepare the desired concentration of the this compound formulation in water according to the manufacturer's instructions or based on preliminary lab assays.
-
Spray the potted plants until the foliage is thoroughly and evenly covered, but not to the point of runoff.
-
Treat a control group of plants with water or the formulation blank.
-
Allow the treated plants to dry completely.
-
-
Insect Infestation:
-
Place the potted plants inside cages or enclosures.
-
Introduce a known number of target pest larvae (e.g., second or third instar) onto each plant.
-
-
Observation and Damage Assessment:
-
Maintain the plants under suitable growing conditions.
-
After a predetermined period (e.g., 7-14 days), assess larval mortality and survival.
-
Evaluate the extent of feeding damage on the plants using a rating scale or by measuring the damaged leaf area.
-
Observe for any developmental abnormalities in the surviving insects.
-
-
Data Analysis:
-
Compare the mortality rates and plant damage levels between the treated and control groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol for Assessing Effects on Trichogramma spp. (Non-Target Parasitoid)
This protocol evaluates the potential side effects of this compound on an important beneficial insect.
Materials:
-
This compound
-
Host eggs parasitized by Trichogramma spp.
-
Glass vials or tubes
-
Honey or sugar solution for feeding adult wasps
-
Micro-applicator or sprayer
Procedure:
-
Exposure of Parasitized Host Eggs:
-
Prepare different concentrations of this compound solution.
-
Dip cards containing parasitized host eggs into the test solutions for a short duration (e.g., 5-10 seconds).[5]
-
Allow the cards to air dry.
-
Place the treated egg cards individually in glass vials.
-
Include a control group treated with water only.
-
-
Assessment of Emergence:
-
Incubate the vials under appropriate conditions for Trichogramma development.
-
Record the number of adult wasps that emerge from the parasitized eggs in both the treatment and control groups.
-
Calculate the percentage of emergence.
-
-
Adult Survival and Parasitism Bioassay:
-
Collect the newly emerged adult wasps from the treated and control groups.
-
Provide them with a food source (e.g., a streak of honey).
-
Introduce a fresh card with unparasitized host eggs into each vial.
-
After 24 hours, remove the egg card and the adult wasps.
-
Count the number of dead adult wasps to assess adult mortality.
-
Incubate the new egg cards and count the number of parasitized eggs (which typically turn black) to determine the parasitism rate.
-
-
Data Analysis:
-
Compare the emergence rate, adult mortality, and parasitism rate between the this compound treated groups and the control group using statistical analysis.
-
Visualizations
Signaling Pathway of Insect Molting and Chitinase Inhibition
Caption: Insect molting signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the efficacy and selectivity of this compound.
Integrated Pest Management (IPM) Application Strategy
The integration of this compound into an IPM program for crops like corn requires a multi-faceted approach.
-
Monitoring: Regular scouting for Asian corn borer egg masses and early-instar larvae is crucial. Pheromone traps can be used to monitor adult moth populations and predict periods of high egg-laying activity.[1]
-
Timing of Application: As an insect growth regulator, this compound is most effective when applied to early larval stages.[6] Applications should be timed to coincide with the hatching of egg masses and the presence of young larvae, before they bore into the stalks or ears of the corn plant.
-
Application Method: For corn, a foliar spray directed into the whorl of the plant during the vegetative stage is recommended to target feeding larvae.[7]
-
Rotation with Other Control Methods: To prevent the development of resistance, this compound should be used in rotation with other control methods, such as biopesticides (e.g., Bacillus thuringiensis), the release of natural enemies like Trichogramma, and cultural practices like crop rotation and residue management.[7][8]
-
Consideration of Non-Target Organisms: While initial data suggests low toxicity to some beneficial insects, further field studies are necessary to confirm the safety of this compound to a broader range of non-target arthropods, including pollinators and other natural enemies.
Future Research Directions
Further research is needed to fully realize the potential of this compound as a valuable tool in IPM. Key areas for future investigation include:
-
Field Trials: Conducting large-scale field trials to determine optimal application rates, timing, and formulations for different crops and environmental conditions.
-
Non-Target Effects: Comprehensive studies on a wide array of non-target organisms, including various beneficial insects, pollinators, and aquatic invertebrates, to fully characterize the environmental safety profile.
-
Resistance Management: Investigating the potential for resistance development in target pest populations and developing strategies to mitigate this risk.
-
Synergistic Combinations: Exploring the potential for synergistic effects when this compound is used in combination with other pesticides or biopesticides.
References
- 1. russellipm.com [russellipm.com]
- 2. Extension Pesticide Applicator Training Series #5: Calculating Pesticide Amounts for Broadcast Applications | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 3. Cyclosporin A as a Potential Insecticide to Control the Asian Corn Borer Ostrinia furnacalis Guenée (Lepidoptera: Pyralidae) [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The importance of formulating insect growth regulators with surfactants and their blends for the control of the rice weevil, Sitophilus oryzae (L.) (Coleoptera: Curculionidae) | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 6. Home | US Forest Service Research and Development [research.fs.usda.gov]
- 7. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
improving OfChi-h-IN-1 solubility for experiments
Welcome to the technical support center for OfChi-h-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this potent insect chitinase (B1577495) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of a closely related chitinase inhibitor, Chitinase-IN-1, which is expected to have very similar solubility properties to this compound.
| Solvent/Formulation | Concentration | Method |
| DMSO | 40 mg/mL (113.5 mM) | Sonication is recommended to aid dissolution.[1] |
| In Vivo Formulation 1 | 2 mg/mL (5.68 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.75 mg/mL (7.80 mM) | 10% DMSO + 90% Corn Oil.[2] |
Experimental Protocols
Below are detailed methodologies for preparing stock and working solutions of this compound for both in vitro and in vivo experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[3]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol describes the preparation of a formulation suitable for in vivo experiments, adapted from a known protocol for Chitinase-IN-1.[1][4]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Co-solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Surfactant Addition: Add Tween 80 to the DMSO/PEG300 mixture and mix until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add saline to the mixture while vortexing to reach the final desired volume.
-
Final Concentration Example: To prepare 1 mL of a 2.75 mg/mL working solution, you would add 100 µL of a 27.5 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.[4]
Troubleshooting Guide
Encountering solubility issues can be a significant hurdle. This guide provides a systematic approach to troubleshooting common problems.
Caption: A systematic workflow for troubleshooting this compound precipitation.
Q1: What should I do if this compound precipitates out of the aqueous solution after dilution from a DMSO stock?
A1: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Slower Dilution: Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. This gradual dilution can prevent a sudden change in solvent polarity that causes precipitation.[5]
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a final concentration of up to 0.5% is generally well-tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[6][7]
-
Temperature: Ensure that both the stock solution and the aqueous buffer are at room temperature or 37°C before mixing. A decrease in temperature can reduce the solubility of the compound.[8]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might improve its solubility.[3]
Q2: Can I use heating or sonication to redissolve precipitated this compound in my final aqueous solution?
A2: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective in redissolving precipitates.[3] However, it is crucial to ensure that these methods do not degrade the compound or affect its activity. Always verify the stability of this compound under these conditions.
Q3: Are there any additives I can use to improve the solubility of this compound in my experiments?
A3: Yes, several solubility enhancers can be employed:
-
Co-solvents: Polyethylene glycol (PEG) 300 or 400 can be used as a co-solvent to improve solubility in aqueous solutions.[3]
-
Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 at low concentrations (0.01-0.1%) can help prevent the precipitation of hydrophobic compounds.[3]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[2]
Q: How can I confirm that the observed precipitate is this compound and not something else?
A: Use control samples. Prepare a vehicle control (media with the same concentration of DMSO or other solvents without the compound) and a media-only control. If precipitation is only observed in the presence of this compound, it is likely the compound. Microscopic examination can also be helpful; compound precipitates often appear as crystalline structures.
Q: What is the mechanism of action of this compound?
A: this compound is a potent inhibitor of insect chitinase. Chitinase is a crucial enzyme in the insect molting process, responsible for the degradation of the old cuticle. By inhibiting this enzyme, this compound disrupts the molting cycle, leading to insect mortality.[9]
Signaling Pathway and Experimental Workflow
Insect Molting and Chitin Metabolism Pathway
The process of insect molting (ecdysis) is tightly regulated by hormones and involves the coordinated synthesis and degradation of chitin, a major component of the exoskeleton. This compound targets the degradation step of this pathway.
References
- 1. Chitinase-IN-1 | Chitinase & N-acetylhexosaminidase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
Technical Support Center: Overcoming OfChi-h-IN-1 Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
OfChi-h-IN-1, a potent triazolo-quinazolinone derivative and inhibitor of insect chitinase (B1577495) OfChi-h, is a valuable tool in entomological research and insecticide development.[1] However, like many small molecules, its stability can be a critical factor in obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has turned a slight yellow color. Is it still usable?
A color change in your stock solution may indicate chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to assess the integrity of the compound via methods like HPLC before proceeding with your experiments to ensure you are using the active compound at the intended concentration.
Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles.[2] To address this, consider the following:
-
Thawing Protocol: Thaw your solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed and refrozen.[3]
Q3: How should I store my solid this compound and its stock solutions to maximize stability?
Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier.
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO. Aliquot into small volumes in tightly sealed, amber glass or polypropylene (B1209903) vials and store at -20°C or -80°C.[2][4] Protect from light.
Q4: I suspect this compound is degrading in my aqueous assay buffer. How can I confirm this?
Degradation in aqueous solutions is a common issue for many small molecules. You can confirm this by performing a time-course experiment. Incubate this compound in your assay buffer and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC to quantify the amount of intact this compound remaining over time. A decrease in the peak area corresponding to this compound indicates degradation.[2]
Q5: Can the pH of my experimental medium affect the stability of this compound?
Yes, the stability of compounds with heterocyclic rings like quinazolinones can be pH-dependent.[4][5] Both acidic and alkaline conditions can potentially lead to the hydrolysis of the quinazolinone core.[5] It is advisable to assess the stability of this compound at the pH of your experimental system.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound degradation that may lead to inconsistent experimental results or loss of activity.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound in stock solution or experimental medium. | - Prepare fresh stock solutions from solid compound. - Perform a stability check of the compound in your experimental buffer using HPLC (see protocol below). - Minimize the incubation time of the compound in aqueous solutions before the assay. |
| Precipitation of the compound when diluting into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of this compound in your assay. - Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects your experimental system (typically <0.5%).[4] - Evaluate the solubility at different pH values if your experimental system allows.[4] |
| Gradual loss of compound activity over the duration of a long-term experiment. | Instability of this compound under the specific experimental conditions (e.g., 37°C in cell culture medium). | - Determine the half-life of this compound in your medium to understand its stability window. - Consider adding the compound at multiple time points during the experiment to maintain a sufficient concentration of the active inhibitor. |
| Variability in results between different batches of stock solution. | Inconsistent preparation or storage of stock solutions. | - Standardize your protocol for stock solution preparation, ensuring the solid compound is fully dissolved. - Aliquot new stock solutions to avoid multiple freeze-thaw cycles of the same vial. |
Data Presentation: Hypothetical Stability of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
This table summarizes the potential stability of this compound under various storage and experimental conditions, as might be determined by an HPLC-based stability assay.
| Condition | Time | Percent Remaining (Hypothetical) | Observations |
| Solid | 24 months | >99% | No significant degradation observed. |
| Stored at -20°C, protected from light | |||
| DMSO Stock Solution (10 mM) | 6 months | >98% | Stable when stored correctly. |
| Stored at -20°C, protected from light, minimal freeze-thaw cycles | |||
| Aqueous Buffer (pH 7.4) | 24 hours | ~90% | Minor degradation may occur. |
| Incubated at 25°C, protected from light | |||
| Aqueous Buffer (pH 5.0) | 24 hours | ~80% | Increased degradation under acidic conditions. |
| Incubated at 25°C, protected from light | |||
| Aqueous Buffer (pH 9.0) | 24 hours | ~75% | Increased degradation under alkaline conditions. |
| Incubated at 25°C, protected from light | |||
| Exposure to Light (Aqueous Solution) | 8 hours | ~60% | Potential for photodegradation. |
| At 25°C |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for determining the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining after incubation under specific conditions.
Materials:
-
This compound solid compound
-
High-purity, anhydrous DMSO
-
The aqueous buffer or medium to be tested (e.g., PBS, cell culture medium)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other appropriate modifier)
-
Analytical HPLC system with a UV detector and a suitable column (e.g., C18)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution into the test buffer/medium to the final working concentration (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparing the test solution, take an aliquot (e.g., 100 µL), and add it to a tube containing an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Mix well and centrifuge to pellet any precipitate. This is your T=0 sample.
-
Incubation: Incubate the remaining test solution under the desired conditions (e.g., 25°C, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis:
-
Analyze the supernatant from each timepoint by HPLC.
-
Use a gradient method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms.
-
Record the peak area for each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample: % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100%
-
Visualizations
Caption: Hypothesized degradation of this compound via hydrolysis.
Caption: Workflow for HPLC-based stability assessment.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OfChi-h-IN-1 Dosage for Ostrinia nubilalis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the dosage of OfChi-h-IN-1 against the European corn borer, Ostrinia nubilalis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of OfChi-h, a specific chitinase (B1577495) found in Lepidopteran insects.[1] Chitinases are enzymes essential for the molting process, as they break down the old chitinous exoskeleton.[2][3] By inhibiting OfChi-h, this compound disrupts the molting process, leading to developmental defects and mortality in Ostrinia nubilalis larvae.[1] This makes it a promising candidate for a selective insect growth regulator.
Q2: What are the expected effects of this compound on Ostrinia nubilalis larvae?
A2: Exposure to this compound is expected to cause a range of effects, from acute mortality at high concentrations to various sublethal effects at lower concentrations. These can include:
-
Molting disruption: Larvae may fail to shed their old exoskeleton, leading to a characteristic "double-headed" appearance or inability to complete ecdysis.
-
Deformities: Survivors of molting may exhibit malformed cuticles, wings, or appendages.
-
Growth inhibition: Larval development may be delayed or arrested.
-
Reduced fecundity and fertility: Adult moths that emerge from treated larvae may have reduced egg-laying capacity or produce non-viable eggs.[4][5][6]
Q3: How do I prepare this compound for use in bioassays?
A3: this compound is typically a solid compound that needs to be dissolved in an appropriate solvent to create a stock solution. Common solvents for similar compounds in insect bioassays include acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to first determine the solubility of this compound in the chosen solvent. For diet incorporation and leaf dip bioassays, the stock solution is then serially diluted to the desired test concentrations. A control group treated with the solvent alone must always be included in the experimental design to account for any solvent-induced effects.
Q4: Which larval instar of Ostrinia nubilalis is most susceptible to this compound?
A4: Generally, earlier larval instars of insects are more susceptible to insecticides. For Ostrinia nubilalis, neonate (newly hatched) or early instar larvae are likely to be the most sensitive to the effects of a chitinase inhibitor like this compound. However, the optimal life stage for targeting may depend on the specific application (e.g., field vs. lab) and the desired outcome (e.g., immediate mortality vs. developmental disruption). It is recommended to conduct bioassays on different instars to determine the most susceptible stage.
Troubleshooting Guides
This section addresses common issues encountered during the experimental optimization of this compound dosage.
| Problem | Possible Causes | Solutions |
| High mortality in control group (>10-20%) | 1. Solvent toxicity. 2. Improper handling of larvae. 3. Contamination of artificial diet or leaves. 4. Unhealthy larval colony. | 1. Reduce the final concentration of the solvent in the diet or on the leaves. Test a range of solvent concentrations to determine a non-lethal level. 2. Use soft forceps or a fine paintbrush to transfer larvae to minimize physical injury. 3. Ensure sterile techniques are used when preparing the diet and that leaves are thoroughly cleaned and dried before application. 4. Source larvae from a healthy, well-maintained colony. |
| Inconsistent or highly variable results between replicates | 1. Uneven distribution of this compound in the diet or on leaves. 2. Inconsistent larval age or size within a replicate. 3. Fluctuations in environmental conditions (temperature, humidity). 4. Degradation of the compound. | 1. For diet incorporation, mix the compound thoroughly into the diet before it solidifies. For leaf dips, ensure complete and uniform coverage of the leaf surface. 2. Use larvae that are synchronized in age (e.g., hatched within a 24-hour period) and of a similar size. 3. Maintain constant temperature and humidity in the rearing and experimental chambers. 4. Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations. |
| No observable effect at expected concentrations | 1. Incorrect dosage calculation or dilution error. 2. Compound degradation. 3. Low susceptibility of the tested Ostrinia nubilalis strain. 4. Compound is not being ingested or absorbed. | 1. Double-check all calculations and dilution steps. 2. Use freshly prepared solutions. Confirm the purity and activity of the compound if possible. 3. Test a wider and higher range of concentrations. Consider the possibility of insecticide resistance in the larval population. 4. For diet incorporation, ensure the compound does not deter feeding. For topical application, ensure the solvent allows for penetration through the cuticle. |
| Sublethal effects are difficult to quantify | 1. Subjective scoring of deformities or developmental delays. 2. Effects are not immediately apparent. | 1. Develop a clear and consistent scoring system for sublethal effects (e.g., a scale for malformations, measurement of larval weight and head capsule width). 2. Extend the observation period to monitor for long-term effects on pupation and adult emergence. |
Data Presentation
The following tables are templates for summarizing quantitative data from this compound bioassays against Ostrinia nubilalis. Note: Specific values for this compound are not yet published and must be determined experimentally.
Table 1: Lethal Concentration (LC) Values of this compound for Ostrinia nubilalis Larvae after 7 Days of Exposure
| Larval Instar | Bioassay Method | LC50 (µg/mL or µg/cm²) (95% CI) | LC90 (µg/mL or µg/cm²) (95% CI) | Slope ± SE |
| 2nd Instar | Diet Incorporation | Data to be determined | Data to be determined | Data to be determined |
| 3rd Instar | Diet Incorporation | Data to be determined | Data to be determined | Data to be determined |
| 2nd Instar | Leaf Dip | Data to be determined | Data to be determined | Data to be determined |
| 3rd Instar | Topical Application | Data to be determined | Data to be determined | Data to be determined |
Table 2: Sublethal Effects of this compound on Ostrinia nubilalis Development
| Treatment Concentration (µg/mL) | Larval Weight Gain (%) | Time to Pupation (days) | Pupal Weight (mg) | Adult Emergence (%) |
| Control (Solvent only) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Concentration 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Concentration 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
1. Diet Incorporation Bioassay
This method assesses the toxicity of this compound when ingested by Ostrinia nubilalis larvae.
-
Materials:
-
Ostrinia nubilalis larvae (e.g., 2nd or 3rd instar).
-
Artificial diet for Ostrinia nubilalis.
-
This compound.
-
Solvent (e.g., acetone or DMSO).
-
Multi-well bioassay trays.
-
Fine paintbrush or soft forceps.
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the diet.
-
Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to just above the point of solidification, add the appropriate volume of the this compound dilutions. Mix thoroughly to ensure even distribution.
-
For the control group, add only the solvent to the diet at the same volume used for the highest concentration of this compound.
-
Dispense the treated and control diet into the wells of the bioassay trays. Allow the diet to solidify completely.
-
Carefully place one larva into each well.
-
Seal the trays with a breathable cover.
-
Incubate at controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess larval mortality and any sublethal effects daily for 7-10 days. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
2. Leaf Dip Bioassay
This method evaluates the toxicity of this compound through both contact and ingestion on a natural food source.
-
Materials:
-
Ostrinia nubilalis larvae.
-
Maize leaves.
-
This compound.
-
Solvent.
-
Wetting agent (e.g., Triton X-100).
-
Petri dishes or ventilated containers.
-
Filter paper.
-
-
Procedure:
-
Prepare a stock solution of this compound and serial dilutions in the chosen solvent. Add a small amount of a wetting agent (e.g., 0.05% Triton X-100) to each dilution to ensure even coating of the leaves.
-
Excise leaf discs from young, healthy maize plants.
-
Dip each leaf disc into a treatment solution for a standardized time (e.g., 10-20 seconds).
-
Allow the leaf discs to air dry completely on a rack.
-
Place a moistened filter paper and a treated leaf disc into each Petri dish.
-
Introduce a known number of larvae (e.g., 5-10) into each dish.
-
Seal the Petri dishes and incubate under controlled conditions.
-
Record mortality and sublethal effects daily for 3-5 days.
-
Visualizations
Caption: Insect molting and chitin metabolism pathway with the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound dosage against Ostrinia nubilalis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chapter 2 Chitin Metabolic Pathways in Insects and Their Regulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Lethal and sublethal effects of the chitin synthesis inhibitor chlorfluazuron on Bradysia odoriphaga Yang and Zhang (Diptera: Sciaridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of OfChi-h-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor with a triazolo-quinazolinone core structure.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for large-scale production of this compound?
A1: The large-scale synthesis of this compound, a triazolo-quinazolinone derivative, is typically approached through a multi-step process. This often involves the initial synthesis of a quinazolinone intermediate, followed by a condensation reaction with hydrazine (B178648) and a suitable aldehyde to form the fused triazole ring system.[1][2][3] The choice of starting materials and catalysts is crucial for achieving high yields and purity on a larger scale.[4][5]
Q2: What are the most critical parameters to control during the scale-up?
A2: Key parameters to control during scale-up include reaction temperature, reagent addition rates, and mixing efficiency. Exothermic reactions, particularly during the formation of the heterocyclic core, can lead to side product formation if not properly managed.[6][7] Maintaining consistent reaction conditions is vital for reproducibility. Additionally, solvent choice can significantly impact reaction kinetics, solubility of intermediates, and the final purification process.[8]
Q3: What purity level should be expected for the final product, and what are the common impurities?
A3: For research and drug development purposes, a purity of >98% is typically desired. Common impurities may include unreacted starting materials, intermediates from incomplete cyclization, regioisomers, or byproducts from self-condensation of reactants.[9] The purification strategy, often involving recrystallization or precipitation, is critical for removing these impurities.[10][11]
Q4: Are there any specific safety precautions for the large-scale synthesis of this compound?
A4: Yes, handling large quantities of reagents like hydrazine hydrate (B1144303) requires stringent safety protocols due to its toxicity and potential for thermal decomposition. The use of certain solvents and reagents may also pose flammability or reactivity risks. A thorough safety assessment and adherence to standard operating procedures for handling hazardous materials are essential. When scaling up, "one-pot" reactions that generate significant heat can be dangerous if not properly controlled.[7]
Troubleshooting Guide
Low Yields
Q: We are experiencing significantly lower yields than expected in the final condensation/cyclization step. What are the potential causes?
A: Low yields in this step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Suboptimal Temperature: The temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition of reactants or products.
-
Poor Quality Reagents: Ensure the purity and dryness of your starting materials and solvents. Water content can be particularly detrimental in condensation reactions.[9][12]
-
Inefficient Mixing: In large-scale reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure your reactor is equipped with an appropriate stirring mechanism for the scale of your reaction.
Product Purity Issues
Q: Our final product is contaminated with byproducts that are difficult to remove by recrystallization. How can we improve the purity?
A: Persistent impurities often indicate issues with the reaction selectivity or the purification method itself.
-
Side Reactions: Re-evaluate the reaction conditions. Byproducts can arise from competing reactions, such as self-condensation of the aldehyde or ketone starting materials.[9][13] Adjusting the stoichiometry or the order of reagent addition might minimize these side reactions.
-
Alternative Purification: If recrystallization is ineffective, consider alternative purification techniques. A slurry wash with a solvent in which the product is poorly soluble but the impurities are soluble can be effective. In some cases, a column-free "Group-Assisted Purification" (GAP) approach might be adaptable if the product can be selectively precipitated.[10] For challenging separations, preparative HPLC may be necessary, although it is less ideal for very large scales.
-
Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical. You may need to screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[11][14][15]
Reaction Scale-Up Problems
Q: We successfully synthesized this compound on a small scale, but the reaction is not reproducible at a larger scale. What should we investigate?
A: Scale-up challenges are common in multi-step organic synthesis.[6][7][8][16]
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic in a large reactor due to a lower surface-area-to-volume ratio, leading to poor heat dissipation and potential thermal runaway.[7] Ensure your reactor has adequate cooling capacity.
-
Mass Transfer: Inefficient mixing can be more pronounced at larger scales.
-
Reagent Addition: The rate of addition of critical reagents can significantly impact the reaction outcome. A slow, controlled addition is often necessary for large-scale reactions to maintain a consistent temperature and concentration profile.
-
Process Robustness: The original small-scale process may not have been robust enough for scale-up. It is advisable to perform a design of experiments (DoE) to understand the impact of key process parameters and identify a more robust operating window.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data for the key steps in a large-scale synthesis of this compound, based on typical yields for similar triazolo-quinazolinone syntheses.[1]
| Step | Reaction | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Quinazolinone Formation | 1.0 (starting amine) | Acetic Acid | 110-120 | 4-6 | 85-90 | >95 |
| 2 | Hydrazinolysis | 1.2 (hydrazine hydrate) | Ethanol (B145695) | 70-80 | 2-4 | 90-95 | >97 |
| 3 | Condensation/Cyclization | 1.1 (aldehyde) | Ethanol | 70-80 | 6-8 | 75-85 | >98 (after recrystallization) |
Detailed Experimental Protocol: Condensation and Cyclization Step
This protocol outlines a general procedure for the final step in the synthesis of a triazolo-quinazolinone derivative, adaptable for this compound.
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the quinazolinone-hydrazine intermediate (1.0 eq) and ethanol (10 L/kg of intermediate).
-
Reagent Addition: Begin stirring the suspension and add the appropriate aldehyde (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution. Further cool the mixture to 0-5°C for 1-2 hours to maximize precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold ethanol to remove residual soluble impurities.
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Drying: Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.
Visualizations
Caption: Inferred synthetic workflow for the large-scale production of this compound.
References
- 1. Synthesis and characterisation of some triazolo quinazoline derivatives [wisdomlib.org]
- 2. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of triazolo/benzazolo[2,1-b]quinazolinone derivatives catalyzed by a new deep eutectic mixture based on glucose, pregabalin and urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. d-nb.info [d-nb.info]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 16. Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Molecular Docking Parameters for OfChi-h-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the molecular docking of OfChi-h-IN-1. The information is presented in a direct question-and-answer format to address specific experimental issues.
Section 1: General FAQs for this compound
Q1: What is this compound and what is its biological target?
This compound is a potent inhibitor of OfChi-h, a chitinase (B1577495) found in the destructive agricultural pest, the Asian corn borer (Ostrinia furnacalis).[1][2][3] It has a reported inhibitor constant (Ki) value of 0.33 μM.[1] Chitinase h (Chi-h) is an enzyme essential for the molting process in lepidopteran insects, making it a promising and specific target for developing eco-friendly pesticides.[2]
Q2: Why is OfChi-h considered a good target for insecticides?
OfChi-h is an attractive target for several reasons:
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Specificity: It is exclusive to lepidopteran insects and is absent in most beneficial insects like bees.[2]
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Essential Role: The enzyme plays a critical role in hydrolyzing chitin (B13524), a key component of the insect cuticle. Its inhibition leads to severe defects in the exoskeleton and is lethal at all developmental stages.[2]
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Safety: The structure of OfChi-h is significantly different from human and other insect chitinases, suggesting that inhibitors are likely to be highly selective and safer for non-target organisms.[2]
Q3: What is the mechanism of action for this compound?
This compound acts as an insect growth regulator by inhibiting the OfChi-h enzyme.[1] By blocking the enzymatic activity, it disrupts the breakdown of the old cuticle during molting, leading to the death of the insect larvae.[1][2]
Section 2: Troubleshooting Molecular Docking
This section addresses common problems encountered during molecular docking simulations with this compound and its target protein.
Q4: My docking results show a poor (high positive) binding energy score. What should I check?
A high or positive docking score often indicates an unfavorable binding prediction. This can stem from several sources:
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Ligand Preparation: Ensure the 3D structure of this compound is correct. Check for proper bond orders, addition of hydrogen atoms, and a physically reasonable starting conformation, which can be achieved through energy minimization.[4]
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Receptor Preparation: The protein structure must be carefully prepared. This includes adding hydrogen atoms, assigning correct partial charges, and deciding whether to keep or remove co-factors and important water molecules in the binding site.[5]
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Search Space Definition: The "grid box" or search space might be defined incorrectly. If it's too small, it may exclude the correct binding pose. If it's too large, it can reduce docking accuracy. The search space should typically encompass the known active site, usually defined as the residues within 3-6 Å around a co-crystallized ligand.[5]
Q5: The Root Mean Square Deviation (RMSD) between my docked pose and the experimental crystal structure is high (>3.0 Å). How can I improve this?
A high RMSD indicates a significant deviation from the known binding pose and suggests an inaccurate prediction. To troubleshoot this:
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Validate the Docking Protocol: The first step is to validate your docking procedure.[7] Extract the co-crystallized ligand from the protein's binding pocket and re-dock it. A validated protocol should be able to reproduce the experimental pose with an RMSD value of less than 2.0 Å.[7]
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Refine Search Parameters: The search algorithm's parameters can greatly influence the outcome. For genetic algorithms, which are commonly used, parameters like the number of evaluations, population size, and number of runs should be optimized.[8][9]
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Increase Sampling: Try increasing the number of generated binding poses (e.g., from 10 to 25 or 50) to explore the conformational space more thoroughly.[10]
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Consider Receptor Flexibility: Most standard docking protocols treat the receptor as rigid. However, protein side chains in the active site can often move to accommodate a ligand ("induced fit").[10] Using docking software that allows for receptor flexibility or performing post-docking refinement with molecular dynamics (MD) simulations can improve accuracy.[5][7]
Q6: My docking results are inconsistent across multiple runs. Why is this happening and how can I fix it?
Inconsistency often points to issues with the stochastic nature of the search algorithm or insufficient sampling.
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Increase the Number of Runs: Performing a higher number of independent docking runs (e.g., 10-50) and clustering the results can provide a more reliable consensus pose and binding energy.
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Check Algorithm Parameters: For genetic algorithms, increasing the number of evaluations or population size can lead to more consistent convergence to the optimal solution.
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Energy Minimization of Ligand: Ensure the input ligand structure is energy-minimized to start from a consistent, low-energy conformation in every run.[4]
Table 1: Key Docking Parameters and Their Influence
| Parameter | Description | Common Issue if Incorrect | Recommended Action |
| Search Space (Grid Box) | Defines the 3D area where the docking algorithm searches for binding poses.[11] | Ligand docks outside the active site or fails to find the correct pose. | Center the grid on the active site, ensuring its size covers all key interacting residues. |
| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose.[6][8] | Poor correlation between docking scores and experimental binding affinities. | Use multiple docking programs or scoring functions for consensus scoring.[6] |
| Number of Poses | The total number of binding conformations to be generated and scored.[10] | The correct, low-energy pose may be missed if the number is too low. | Increase the number of poses to ensure thorough sampling of the conformational space. |
| RMSD Threshold | Used for clustering similar poses together. | Poor clustering can obscure the most prevalent and likely binding mode. | Use a standard threshold (e.g., 2.0 Å) to group similar conformations. |
Section 3: Experimental Protocols and Visual Guides
Protocol 1: Standard Molecular Docking Workflow
This protocol outlines the essential steps for performing a molecular docking experiment with this compound.
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Obtain Structures:
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Receptor: Download the crystal structure of OfChi-h, preferably one with a bound ligand (e.g., PDB ID: 6JMN).[2]
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Ligand: Obtain the 3D structure of this compound or draw it using molecular modeling software.
-
-
Prepare the Receptor:
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Use a protein preparation tool (e.g., Protein Preparation Wizard in Maestro, AutoDock Tools).[2]
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Remove all water molecules that are not critical for binding (typically those beyond 5 Å from the active site).[2]
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Add hydrogen atoms and assign bond orders.
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Perform a restrained energy minimization of the protein structure to relieve any steric clashes.[2]
-
-
Prepare the Ligand:
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Define the Binding Site:
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Identify the active site of OfChi-h. If using a structure with a co-crystallized ligand, the binding site is the location of that ligand.
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Define a grid box (search space) that encloses this active site, with a buffer of several angstroms in each dimension.
-
-
Run Docking Simulation:
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Select the docking algorithm (e.g., genetic algorithm).[8]
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Set the number of poses to generate and the number of independent runs.
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Launch the docking job.
-
-
Analyze Results:
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Examine the docking scores. Lower negative values generally indicate stronger predicted binding affinity.[12]
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Visualize the top-ranked poses. Check for key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.[13]
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Calculate the RMSD between the predicted pose and a known reference (if available) to assess accuracy.[6]
-
Caption: A flowchart illustrating the standard workflow for a molecular docking experiment.
Protocol 2: Refining Parameters via Re-Docking
To optimize docking parameters for the OfChi-h system, use a known inhibitor and its co-crystal structure as a reference.
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Select a Reference Complex: Use the crystal structure of OfChi-h in complex with a known inhibitor (e.g., PDB ID: 6JMN).[2]
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Prepare System: Prepare the receptor and extract the ligand as described in Protocol 1.
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Establish Baseline: Perform a docking run using the software's default parameters. Calculate the RMSD between the top-ranked docked pose and the original crystal pose of the ligand.
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Systematic Parameter Variation:
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Identify key parameters to optimize (e.g., grid spacing, grid size, algorithm-specific settings like population size or number of evaluations).
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Vary one parameter at a time while keeping others at their default values. For each change, perform a re-docking run and record the RMSD and docking score.
-
-
Analyze Performance: Create a table to compare the results. The optimal parameter set is the one that most consistently reproduces the crystallographic binding mode with the lowest RMSD and the best docking score.
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Apply Optimized Parameters: Use this refined set of parameters for docking this compound and other novel compounds.
Table 2: Example Data from Parameter Refinement
| Parameter Variation | RMSD (Å) | Docking Score (kcal/mol) |
| Default Settings | 2.85 | -8.1 |
| Genetic Algorithm Pop. Size: 150 | 2.10 | -8.5 |
| Genetic Algorithm Pop. Size: 300 | 1.35 | -9.2 |
| Number of Poses: 50 | 1.41 | -9.1 |
| Grid Spacing: 0.250 Å | 1.95 | -8.8 |
This table contains example data for illustrative purposes.
Section 4: Signaling Pathways and Mechanisms
Q7: Is there a signaling pathway associated with OfChi-h?
OfChi-h is an enzyme directly involved in the physiological process of insect molting rather than a classical intracellular signaling pathway. Its function is to break down chitin in the old exoskeleton. Inhibition of OfChi-h disrupts this process, which is critical for insect growth and survival.
Caption: The inhibitory mechanism of this compound on the insect molting process.
Caption: A decision tree to guide troubleshooting of suboptimal molecular docking results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Optimization of docking parameters | Computational Systems Biology Group [brylinski.org]
- 12. youtube.com [youtube.com]
- 13. binding energy - How I can analyze and present docking results? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
Technical Support Center: OfChi-h-IN-1 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OfChi-h-IN-1 in in vivo efficacy studies. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of chitinase (B1577495) OfChi-h, an enzyme exclusively found in lepidopteran insects.[1][2] Chitinases are crucial for the degradation and remodeling of chitin, a primary component of an insect's exoskeleton and gut lining.[3] By inhibiting OfChi-h, the compound disrupts the molting process, leading to developmental defects, inability to shed the old cuticle, and ultimately, larval death.[4][5] This targeted mechanism makes it a candidate for a selective insect growth regulator.[4]
Q2: Why am I observing lower-than-expected efficacy in my in vivo experiments?
A2: Low efficacy can stem from several factors. Key areas to investigate include the formulation and stability of the compound, the dose and administration route, the developmental stage of the insect model, and potential degradation of the compound in the experimental medium (e.g., artificial diet). Ensure the compound is properly solubilized and delivered to the target insect at a sufficient concentration to achieve a therapeutic effect.
Q3: I am seeing high mortality in my vehicle control group. What could be the cause?
A3: High mortality in the control group compromises the validity of the study. Common causes include toxicity from the solvent used to dissolve this compound, excessive stress on the insects during handling and administration, or underlying infections in the insect colony. It is crucial to run a preliminary solvent toxicity test and to ensure handling procedures are minimally invasive.
Q4: My results are highly variable between replicates. How can I improve consistency?
A4: High variability often points to inconsistencies in the experimental protocol. Ensure that the insect population is synchronized by age and developmental stage. Check for precision in dosing and administration, and maintain consistent environmental conditions (temperature, humidity, photoperiod) for all experimental groups. Preparing a master mix for your diet-based assays can also reduce variability.[6]
Q5: this compound is a hydrophobic compound. What is the best way to formulate it for in vivo studies?
A5: Hydrophobic compounds like this compound require careful formulation to ensure bioavailability. For oral administration via diet, the compound can first be dissolved in a small amount of an appropriate organic solvent (e.g., acetone (B3395972), DMSO) before being thoroughly mixed into the artificial diet. The solvent should be allowed to evaporate before presenting the diet to the insects. It is critical to select a solvent that is non-toxic to the insect species at the final concentration used.[7] Nanoemulsion formulations have also been shown to improve the efficacy of hydrophobic acaricides and could be considered.[8]
Visual Guides
Below are diagrams illustrating the mechanism of action, a standard experimental workflow, and a troubleshooting decision-making process.
Caption: Proposed mechanism of action for this compound in insects.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting in vivo efficacy studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Efficacy | Compound Formulation/Stability: this compound is hydrophobic and may precipitate in an aqueous diet. The compound may degrade over time or under certain environmental conditions (e.g., light, temperature). | Ensure complete solubilization in a suitable carrier solvent before mixing with the diet. Prepare fresh formulations for each experiment and store stock solutions as recommended. Consider using a nanoemulsion formulation to improve solubility and stability.[8] |
| Inadequate Dose: The selected dose range may be too low to elicit a toxic response. | Conduct a dose-range finding study with a wide range of concentrations to determine the appropriate concentrations for the definitive study. | |
| Insect Life Stage: The susceptibility of insects to chitinase inhibitors can vary significantly with their developmental stage. Efficacy is often highest during active molting periods. | Use a synchronized population of insects at a susceptible larval stage (e.g., early instars). | |
| Compound Administration: Inefficient delivery of the compound to the target insect (e.g., insects not feeding on the treated diet). | Ensure the compound is thoroughly and evenly mixed into the diet. Use feeding stimulants if necessary and monitor feeding behavior to confirm consumption. | |
| High Mortality in Control Group (>10%) | Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used. | Run a preliminary experiment with the vehicle control (diet + solvent) to ensure mortality is below an acceptable threshold (typically <10%).[7] If toxic, test alternative, less toxic solvents. |
| Handling Stress: Physical manipulation during transfer can injure or stress the insects. | Refine handling techniques to be as gentle as possible. Allow for an acclimation period of 8-24 hours after handling before starting the experiment.[7] | |
| Environmental Stress or Infection: Suboptimal temperature, humidity, or a pre-existing microbial infection in the insect colony can lead to increased mortality. | Maintain optimal and consistent environmental conditions. Ensure the insect colony is healthy and free from pathogens. | |
| High Variability in Results | Non-uniform Dosing: Uneven distribution of the compound in the artificial diet. | Prepare a master batch of the diet for each concentration and mix thoroughly to ensure homogeneity before aliquoting. |
| Lack of Insect Synchronization: Using insects of varying ages or developmental stages can lead to inconsistent responses. | Use a tightly synchronized cohort of insects for the assay. | |
| Inconsistent Environmental Conditions: Fluctuations in temperature, humidity, or light can affect insect metabolism and feeding behavior, influencing their susceptibility to the compound. | Conduct experiments in a controlled environment with stable conditions. |
Experimental Protocols
Protocol: In Vivo Efficacy of this compound via Diet Incorporation
This protocol describes a general method for assessing the efficacy of this compound against a lepidopteran larva (e.g., Ostrinia furnacalis) using an artificial diet incorporation bioassay.
-
Materials and Reagents:
-
This compound
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Solvent (e.g., analytical grade acetone or DMSO)
-
Artificial diet components for the specific insect species
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Synchronized, healthy larvae (e.g., 2nd or 3rd instar)
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Multi-well bioassay trays or individual rearing containers
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Fine paintbrush for handling larvae
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Controlled environment chamber
-
-
Preparation of this compound Stock Solution:
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Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.
-
Store the stock solution at -20°C, protected from light.
-
-
Dose Preparation and Diet Incorporation:
-
Determine the final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µg/g of diet).
-
For each concentration, serially dilute the stock solution.
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Prepare the artificial diet according to the standard procedure, allowing it to cool to a semi-solid state (approx. 50-60°C).
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Add the calculated volume of the this compound working solution (or solvent alone for the vehicle control) to the diet.
-
Mix thoroughly to ensure homogenous distribution of the compound.
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Dispense a consistent amount of the treated diet into each well of the bioassay trays. Allow the diet to solidify completely.
-
-
Experimental Procedure:
-
Carefully transfer one larva into each well using a fine paintbrush.
-
Seal the trays with a breathable lid.
-
Place the trays in a controlled environment chamber set to the optimal conditions for the insect species (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
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Include a minimum of 3-4 replicates for each concentration and the control, with 10-20 larvae per replicate.
-
-
Data Collection and Analysis:
-
Assess mortality daily for 7-10 days. Larvae that do not respond to gentle prodding with the paintbrush are considered dead.
-
Record any sublethal effects, such as arrested development, molting defects, or paralysis.
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%.
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Analyze the dose-response data using probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.
-
Data Presentation
Quantitative data from efficacy studies should be presented clearly. The following table provides an example of a dose-response summary.
Table 1: Hypothetical Dose-Response of Ostrinia furnacalis Larvae to this compound
| Concentration (µg/g diet) | No. of Insects Tested | No. of Mortalities | Corrected Mortality (%) ± SE |
| 0 (Vehicle Control) | 60 | 3 | 0 |
| 0.1 | 60 | 8 | 8.6 ± 1.5 |
| 1.0 | 60 | 19 | 27.6 ± 3.1 |
| 10.0 | 60 | 35 | 55.2 ± 4.5 |
| 50.0 | 60 | 51 | 82.8 ± 3.8 |
| 100.0 | 60 | 58 | 94.8 ± 2.2 |
| Data are representative and for illustrative purposes only. |
References
- 1. Rational design of azo‐aminopyrimidine derivatives as the potent lepidoptera‐exclusive chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of OfChi-h-IN-1 Formulations
Welcome to the technical support center for OfChi-h-IN-1 formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability challenges?
A1: this compound is a potent inhibitor of insect chitinase (B1577495) h (OfChi-h), belonging to the triazolo-quinazolinone class of compounds.[1][2] As a complex organic molecule, its stability can be compromised by several factors, including:
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Hydrolysis: The quinazolinone core may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. Studies on similar quinazoline (B50416) structures have shown significant decomposition under both acidic and alkaline conditions.[3]
-
Oxidation: The nitrogen-containing heterocyclic rings could be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Q2: What are the initial signs of degradation in my this compound formulation?
A2: Visual indicators of degradation can include a change in color or the formation of precipitates in liquid formulations. For all formulation types, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the appearance of degradation products and a decrease in the concentration of the active pharmaceutical ingredient (API).
Q3: Which excipients are commonly used to improve the stability of insecticide formulations?
A3: The choice of excipients is critical for maintaining the stability of a formulation. Below is a table of common excipients and their functions in insecticide formulations.[4][5][6][7][8]
| Excipient Category | Function | Examples |
| Solvents | Dissolve the active ingredient for uniform application. | Xylene, petroleum distillates, water |
| Carriers/Fillers | Provide bulk to the formulation, especially for solid forms. | Clays (e.g., kaolin, bentonite), talc, sand |
| Stabilizers/Antioxidants | Protect the API from chemical degradation (e.g., oxidation). | Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA) |
| Emulsifiers | Allow for the formation of a stable emulsion when mixed with water. | Sorbitan esters, polysorbates |
| Wetting Agents | Help the formulation to spread evenly on a surface. | Alkylphenol ethoxylates, sulfonates |
| Buffers | Maintain the pH of the formulation within a stable range. | Phosphate buffers, citrate (B86180) buffers |
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is not publicly available, related quinazolinone compounds have demonstrated significant degradation in both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions.[3] Therefore, it is crucial to buffer aqueous formulations to a pH where the compound exhibits maximum stability, which would need to be determined experimentally through a pH-rate profile study.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Liquid Formulations
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | - Increase the concentration of the co-solvent. - Evaluate alternative solvent systems. - Sonication may aid in initial dissolution. |
| pH Shift | - Measure the pH of the formulation. - Incorporate a suitable buffering agent to maintain the optimal pH. |
| Degradation | - Analyze the formulation using a stability-indicating HPLC method to identify degradation products. - Store the formulation protected from light and at a lower temperature. - Consider the addition of an antioxidant if oxidative degradation is suspected. |
| Excipient Incompatibility | - Evaluate the compatibility of this compound with each excipient individually. - Simplify the formulation to include only essential components. |
Issue 2: Loss of Potency in Formulations
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | - Conduct a forced degradation study to identify the primary degradation pathways (hydrolysis, oxidation, photolysis). - Based on the degradation pathway, add appropriate stabilizers (e.g., antioxidants, buffers). |
| Adsorption to Container | - Test different types of container materials (e.g., glass vs. various polymers). - Silanized glass vials may reduce adsorption. |
| Evaporation of Solvent | - Ensure containers are sealed properly. - Store at controlled temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described below.
Data Presentation:
While specific stability data for this compound is not currently available in the public domain, researchers should aim to generate data in a format similar to the table below.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 48 | 60 | Data | Data | Data |
| 0.1 M NaOH | 48 | 60 | Data | Data | Data |
| 3% H₂O₂ | 48 | 25 | Data | Data | Data |
| Thermal (Solid) | 48 | 70 | Data | Data | Data |
| UV Light (Solid) | 24 | 25 | Data | Data | Data |
| UV Light (Solution) | 24 | 25 | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Protocol 2: Stability-Indicating HPLC Method Development
This hypothetical method is based on published methods for similar quinazolinone derivatives and serves as a starting point for method development and validation.[11][12]
Chromatographic Conditions:
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity, ensuring that degradation product peaks are well-resolved from the main API peak.
Visualizations
Signaling Pathway
The inhibitory action of this compound disrupts the normal hormonal regulation of insect molting. Chitinase is essential for the breakdown of the old cuticle during ecdysis, a process initiated by the hormone 20-hydroxyecdysone (B1671079) (20E). By inhibiting chitinase, this compound prevents the proper shedding of the exoskeleton, leading to molting failure and insect mortality.[13][14][15][16][17][18][19][20][21]
Caption: Hormonal control of insect molting and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of this compound formulations.
Caption: Workflow for stability testing and optimization of this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Triazolo-quinazolinone Derivatives as Novel and Potent Chitinase Of Chi-h Inhibitors Based on Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. domyown.com [domyown.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 7. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 8. extension.purdue.edu [extension.purdue.edu]
- 9. ijrpp.com [ijrpp.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Insect - Hormone Regulation, Metamorphosis, Adaptation | Britannica [britannica.com]
- 21. youtube.com [youtube.com]
minimizing toxicity of OfChi-h-IN-1 to non-target organisms
Welcome to the Technical Support Center for OfChi-h-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the potential toxicity of this compound to non-target organisms during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of OfChi-h, a chitinase (B1577495) found in certain insects.[1] Chitinases are enzymes that degrade chitin (B13524), a key component of an insect's exoskeleton and gut lining. By inhibiting this enzyme, this compound disrupts the molting process and insect development, leading to insecticidal effects.[1]
Q2: What is the potential for this compound to be toxic to non-target organisms?
A2: The primary target of this compound, chitin, is absent in vertebrates, suggesting a degree of selectivity. However, off-target effects are always a potential concern in drug and pesticide development. While specific toxicity data for this compound is not yet publicly available, data from other chitin synthesis inhibitors can provide an indication of potential non-target effects. It is crucial to conduct thorough toxicity testing on relevant non-target organisms in your experimental systems.
Q3: Are there any known mammalian or vertebrate homologs to the insect chitinase OfChi-h?
A3: Yes, mammals and other vertebrates do possess chitinases, such as chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase).[2][3] These enzymes are thought to be involved in immune responses against chitin-containing pathogens.[2][3] While OfChi-h is specific to certain insects, the potential for this compound to interact with vertebrate chitinases should be considered and evaluated in your experimental models.
Q4: What are the common symptoms of toxicity in non-target organisms exposed to chitinase inhibitors?
A4: For aquatic invertebrates like Daphnia magna, toxicity can manifest as immobilization or mortality. In fish, such as zebrafish, developmental abnormalities, cardiovascular damage, and mortality can be observed. For beneficial insects like honeybees, exposure can lead to larval mortality and disruptions in brood production. In vitro, with mammalian cell lines, cytotoxicity can be assessed through decreased cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected mortality or morbidity in non-target control group. | Contamination of experimental setup. | Ensure all equipment is properly sterilized. Use fresh, high-quality reagents and media. |
| Stressful environmental conditions (e.g., temperature, pH). | Monitor and maintain optimal environmental conditions for the specific non-target organism being tested. | |
| High variability in toxicity data between experimental replicates. | Inconsistent dosing or exposure. | Ensure accurate and consistent preparation of this compound solutions. Standardize the method of exposure for all replicates. |
| Biological variability within the test population. | Use a sufficiently large sample size to account for individual variations. Ensure the test organisms are of a similar age and developmental stage. | |
| Observed toxicity at concentrations expected to be safe. | Synergistic effects with other components in the experimental medium. | Analyze all components of your experimental medium for potential interactions. Consider testing this compound in a simpler, defined medium if possible. |
| Off-target effects on an unexpected molecular target. | If feasible, perform target validation studies in your non-target organism to investigate potential off-target binding. |
Quantitative Toxicity Data for Chitinase Inhibitors (Proxy Data)
As specific data for this compound is not available, the following tables summarize the toxicity of two other well-characterized chitinase inhibitors, Lufenuron and Novaluron, on common non-target organisms. This data can be used as a reference for designing your own experiments.
Table 1: Acute Toxicity of Lufenuron and Novaluron to Aquatic Invertebrates
| Compound | Organism | Endpoint | Value | Exposure Time |
| Lufenuron | Daphnia magna | EC50 (Immobilization) | 0.25 µg/L | 48 hours |
| Novaluron | Daphnia magna | EC50 (Immobilization) | 0.23 µg/L | 48 hours |
Table 2: Acute Toxicity of Lufenuron and Novaluron to Fish
| Compound | Organism | Endpoint | Value | Exposure Time |
| Lufenuron | Danio rerio (Zebrafish) | LC50 | >100 mg/L | 96 hours |
| Novaluron | Danio rerio (Zebrafish) | LC50 | >10 mg/L | 96 hours |
Table 3: Acute Contact Toxicity of Lufenuron and Novaluron to a Beneficial Insect
| Compound | Organism | Endpoint | Value |
| Lufenuron | Apis mellifera (Honeybee) | LD50 | 0.37 µ g/larva [4] |
| Novaluron | Apis mellifera (Honeybee) | LD50 | >100 µ g/bee |
Table 4: In Vitro Cytotoxicity of Various Compounds on Mammalian Cell Lines (for reference)
| Compound Class | Cell Line | Endpoint | Value Range |
| Various Mycotoxins | HepG2, Caco-2 | IC50 | 1.86 µM to >200 µM[3] |
| Benzopyranone Derivatives | A549 (Human Lung Carcinoma) | IC50 | 1.9 - 18.5 µM |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the toxicity of this compound on non-target organisms.
Acute Immobilization Test with Daphnia magna
-
Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization in Daphnia magna.
-
Methodology:
-
Culture Daphnia magna under standard laboratory conditions.
-
Prepare a series of concentrations of this compound in the culture medium. A geometric series of concentrations is recommended.
-
Introduce neonates (<24 hours old) into test vessels containing the different concentrations of the test substance.
-
Incubate for 48 hours under controlled conditions of temperature and light.
-
At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
-
Calculate the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).
-
-
Endpoints:
-
Primary: Immobilization.
-
Secondary: Mortality.
-
Fish Embryo Acute Toxicity Test with Danio rerio (Zebrafish)
-
Objective: To determine the median lethal concentration (LC50) of this compound in zebrafish embryos.
-
Methodology:
-
Collect newly fertilized zebrafish embryos.
-
Expose embryos to a range of this compound concentrations in multi-well plates.
-
Incubate for 96 hours post-fertilization.
-
Observe and record mortality and any developmental abnormalities (e.g., edema, spinal curvature, delayed hatching) at regular intervals.
-
Calculate the 96-hour LC50 value.
-
-
Endpoints:
-
Primary: Mortality.
-
Secondary: Hatching rate, incidence of malformations, heart rate.
-
Honeybee (Apis mellifera) Larval Acute Oral Toxicity Test
-
Objective: To determine the median lethal dose (LD50) of this compound to honeybee larvae.
-
Methodology:
-
Rear honeybee larvae in vitro under controlled laboratory conditions.
-
Prepare a diet containing a range of concentrations of this compound.
-
Administer a single dose of the treated diet to larvae at a specific developmental stage (e.g., 3-day-old larvae).[4]
-
Monitor larval mortality for a defined period (e.g., until pupation or for 6 days).[4]
-
Calculate the LD50 value based on the observed mortality.
-
-
Endpoints:
-
Primary: Mortality.
-
Secondary: Developmental abnormalities, time to pupation.
-
Mammalian Cell Line Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.
-
Methodology:
-
Culture a suitable mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for your research).
-
Expose the cells to a range of concentrations of this compound in a 96-well plate format.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
-
Endpoints:
-
Primary: Cell viability.
-
Secondary: Cell morphology, apoptosis markers.
-
Visualizations
Signaling Pathway: Insect Chitin Biosynthesis and Degradation
The following diagram illustrates the key steps in the insect chitin biosynthesis and degradation pathway. This compound acts by inhibiting chitinase, a crucial enzyme in the degradation of the old cuticle during molting.
Caption: Insect chitin metabolism and the inhibitory action of this compound.
Experimental Workflow: Non-Target Organism Toxicity Assessment
This diagram outlines a general workflow for assessing the potential toxicity of this compound to non-target organisms.
Caption: Workflow for assessing and mitigating non-target toxicity.
References
- 1. i-repository.net [i-repository.net]
- 2. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The APICULTURAL SOCIETY OF KOREA [journal.bee.or.kr]
Technical Support Center: OfChi-h-IN-1 Efficacy and Resistance Management
Welcome to the technical support center for OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor for insect control. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results related to insect resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the evaluation of this compound.
Q1: What is this compound and what is its primary mode of action?
This compound is a potent and specific inhibitor of the chitinase enzyme OfChi-h, which is crucial for the molting process in certain insects, such as the Asian corn borer (Ostrinia furnacalis).[1][2] By inhibiting this enzyme, this compound disrupts the breakdown of old cuticle, preventing successful ecdysis (molting) and leading to insect mortality.[3] It is classified as an insect growth regulator (IGR).
Q2: I'm observing lower-than-expected mortality in my insect bioassays. What are the potential causes?
Several factors could lead to reduced efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and storage conditions of your this compound stock.[4] Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.
-
Bioassay Conditions: Ensure environmental conditions (temperature, humidity, photoperiod) are stable and optimal for the test insect species.[4][5] Fluctuations can cause stress and affect results.
-
Insect Health and Stage: Use insects of a consistent age and developmental stage.[4][5] Efficacy of an IGR is often highest during specific larval instars leading up to a molt. Ensure your control groups exhibit low mortality (<10%).[6]
-
Application Method: Confirm that the application of the compound is uniform, whether through diet incorporation or topical application.[4] Inconsistent dosing is a common source of variability.
-
Potential Resistance: The insect population may possess or have developed resistance. It is crucial to use a known susceptible reference strain for comparison.[4]
Q3: My dose-response data shows high variability between replicates. How can I improve consistency?
High variability often points to inconsistencies in the experimental protocol.[4]
-
Standardize Insect Handling: Handle all insects minimally and consistently to avoid undue stress.
-
Uniform Dosing: For diet-based assays, ensure this compound is thoroughly and evenly mixed into the artificial diet. For topical assays, calibrate your microapplicator precisely.
-
Replicate Size: Increase the number of insects per replicate and the number of replicates per concentration to improve statistical power.
-
Randomization: Randomize the placement of experimental units (e.g., petri dishes or vials) within incubators to account for any minor environmental gradients.
Q4: How do I establish a baseline susceptibility for an insect population to this compound?
Establishing a baseline is a critical first step for any resistance monitoring program.[7]
-
Source a Susceptible Strain: Obtain a laboratory strain of the target insect that has no known history of exposure to chitinase inhibitors or other insecticides.
-
Perform Dose-Response Bioassays: Conduct a series of bioassays using a range of concentrations of this compound (typically 7-10 concentrations) to determine the lethal concentration that kills 50% of the population (LC50).[6][8]
-
Replicate and Analyze: Repeat the bioassays at least three times to ensure reproducibility. Use probit analysis to calculate the LC50, 95% confidence limits, and the slope of the dose-response curve.[6] This dataset serves as your baseline for future comparisons.
Q5: What are the primary mechanisms by which insects could develop resistance to a chitinase inhibitor like this compound?
While specific resistance to this compound has not been widely documented, insects can evolve resistance to insecticides through several primary mechanisms:[9]
-
Target-Site Resistance: Mutations in the gene encoding the OfChi-h enzyme could alter its structure, reducing the binding affinity of this compound.[9]
-
Metabolic Resistance: Increased production of detoxification enzymes, such as cytochrome P450s, esterases, or glutathione (B108866) S-transferases, could metabolize and break down the inhibitor before it reaches its target.
-
Penetration Resistance: Modifications to the insect's cuticle could slow the absorption of the compound, allowing more time for metabolic detoxification.[9]
-
Behavioral Resistance: Insects might evolve to avoid treated food sources, although this is less common for diet-incorporated IGRs.[9]
Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments and examples of how to present quantitative data.
Protocol 1: Determining LC50 via Diet Incorporation Bioassay
This protocol is used to establish baseline susceptibility and monitor for changes in a population's response to this compound.
Methodology:
-
Preparation of Stock Solution: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of at least seven test concentrations.
-
Diet Preparation: Prepare the standard artificial diet for your target insect. While the diet is still liquid and cooling (~50-60°C), add a precise volume of the appropriate this compound dilution to a known volume of diet. Add solvent only for the control group. Mix thoroughly to ensure uniform distribution.
-
Assay Setup: Dispense a consistent amount of the treated and control diet into individual rearing wells or petri dishes.
-
Insect Infestation: Once the diet has solidified, place one 2nd or 3rd instar larva into each well. Use at least 24 larvae per concentration and for the control.
-
Incubation: Maintain the assays under controlled environmental conditions (e.g., 27±1°C, >70% RH, 16:8 L:D photoperiod).
-
Data Collection: Assess mortality after 7 days. Larvae that are dead or have failed to molt to the next instar are considered affected.
-
Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%.[8] Analyze the data using probit analysis to calculate LC50, LC90, and their respective 95% confidence intervals.
Protocol 2: Investigating Target-Site Resistance via Gene Sequencing
This protocol is used to identify potential mutations in the OfChi-h gene that may confer resistance.
Methodology:
-
Sample Collection: Collect both susceptible and potentially resistant insects.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from individual insects. Use a reverse transcription kit to synthesize complementary DNA (cDNA).[10]
-
Primer Design: Design PCR primers that flank the entire coding sequence of the OfChi-h gene.
-
PCR Amplification and Sequencing: Amplify the OfChi-h gene from the cDNA of susceptible and resistant individuals. Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious). Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, particularly near the enzyme's active site.[11]
Data Presentation Tables
Quantitative data should be summarized for clarity and comparison.
Table 1: Comparative Susceptibility of Insect Strains to this compound
| Insect Strain | N | LC50 (µg/g diet) [95% CI] | Slope ± SE | Resistance Ratio (RR)¹ |
| Susceptible (Lab) | 360 | 0.45 [0.38 - 0.53] | 2.1 ± 0.25 | 1.0 |
| Field Population A | 320 | 1.20 [1.05 - 1.38] | 1.9 ± 0.28 | 2.7 |
| Field Population B | 350 | 9.85 [8.90 - 11.02] | 1.5 ± 0.31 | 21.9 |
¹ Resistance Ratio (RR) = LC50 of field population / LC50 of susceptible strain.
Table 2: OfChi-h Gene Mutations in Susceptible vs. Resistant Strains
| Strain | Mutation (Amino Acid Change) | Position | Frequency | Putative Impact |
| Susceptible | None | - | 0% | Wild Type |
| Resistant (Field B) | A352V (Alanine → Valine) | 352 | 85% | Altered active site conformation |
| Resistant (Field B) | G105E (Glycine → Glutamate) | 105 | 40% | Potential allosteric effect |
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz to illustrate key concepts.
Caption: this compound mode of action and potential resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.rdagriculture.in [journals.rdagriculture.in]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irac-online.org [irac-online.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 10. Uncovering the Secret of Insect Resistance Through the qPCR Method Lab Test - IML Testing & Research [imlresearch.com]
- 11. easletters.com [easletters.com]
Validation & Comparative
A Comparative Analysis of the Insecticidal Activity of OfChi-h-IN-1 and Hexaflumuron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal properties of two compounds, OfChi-h-IN-1 and hexaflumuron (B1673140), which target the vital chitin (B13524) metabolic pathways in insects. While both compounds disrupt insect growth and development, they do so through distinct mechanisms of action. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound, a novel triazolo-quinazolinone derivative, demonstrates potent insecticidal activity by inhibiting chitinase (B1577495) OfChi-h, a key enzyme in the chitin degradation pathway essential for insect molting. In contrast, hexaflumuron, a well-established benzoylphenylurea (B10832687) insecticide, acts as a chitin synthesis inhibitor, disrupting the formation of the insect's exoskeleton. Experimental evidence suggests that this compound exhibits superior insecticidal efficacy against certain lepidopteran pests, such as Ostrinia nubilalis (European corn borer), when compared to hexaflumuron.
Quantitative Performance Data
The following table summarizes the lethal concentration (LC50) values for this compound and hexaflumuron against the larvae of Ostrinia nubilalis. Lower LC50 values indicate higher toxicity.
| Compound | Target Species | Bioassay Method | LC50 (µg/mL) | 95% Confidence Interval | Reference |
| This compound (TQ19) | Ostrinia nubilalis | Leaf-dip | 21.53 | 17.01–27.27 | Dong et al., 2023 |
| Hexaflumuron | Ostrinia nubilalis | Leaf-dip | 45.18 | 35.86–56.92 | Dong et al., 2023 |
Data extracted from Dong, L., et al. (2023). Identification of Triazolo-quinazolinone Derivatives as Novel and Potent Chitinase OfChi-h Inhibitors Based on Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry.
Mechanism of Action
The disparate modes of action of this compound and hexaflumuron are a critical consideration for their application in pest management and for understanding potential resistance mechanisms.
This compound: Inhibition of Chitin Degradation
This compound is a potent inhibitor of the insect chitinase OfChi-h. Chitinases are hydrolytic enzymes that break down chitin, the primary component of the old exoskeleton, during the molting process. By inhibiting OfChi-h, this compound prevents the proper degradation and recycling of the old cuticle. This leads to a failure in ecdysis (shedding of the old skin), resulting in molting defects and ultimately, larval death. The target enzyme, OfChi-h, is specific to lepidopteran insects, suggesting a potentially favorable selectivity profile for this compound.
Hexaflumuron: Inhibition of Chitin Synthesis
Hexaflumuron belongs to the benzoylphenylurea class of insecticides and functions as an insect growth regulator (IGR). It disrupts the biosynthesis of chitin by inhibiting the enzyme chitin synthase.[1][2] Chitin synthase is responsible for polymerizing N-acetylglucosamine (NAG) monomers into chitin chains, which are essential for the formation of the new exoskeleton.[3][4][5][6][7] By blocking this process, hexaflumuron prevents the proper formation of the new cuticle, leading to a fragile and malformed exoskeleton that cannot support the insect during molting, resulting in death.
Experimental Protocols
The following is a detailed methodology for the insecticidal bioassay used to compare this compound and hexaflumuron, as described in the primary literature.
Insecticidal Bioassay against Ostrinia nubilalis
1. Insect Rearing:
-
Ostrinia nubilalis larvae are reared on an artificial diet under controlled conditions of 25 ± 1 °C, a 16:8 h (light:dark) photoperiod, and 60-70% relative humidity.
2. Preparation of Test Solutions:
-
This compound (TQ19) and hexaflumuron are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
A series of gradient concentrations are prepared by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-80. The final concentration of DMSO in all test solutions is maintained at 1% (v/v).
3. Leaf-Dip Bioassay:
-
Fresh corn leaves are cut into discs of a uniform size.
-
The leaf discs are individually dipped into the different concentrations of the test solutions for 10 seconds.
-
Control leaf discs are dipped in a 1% DMSO solution containing 0.1% Tween-80.
-
The treated leaf discs are air-dried at room temperature.
-
Each dried leaf disc is placed in a separate well of a 24-well plate.
-
Ten third-instar O. nubilalis larvae are introduced into each well.
-
Each treatment is replicated three times.
4. Incubation and Data Collection:
-
The 24-well plates are incubated under the same conditions as insect rearing.
-
Larval mortality is recorded after 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
5. Data Analysis:
-
The corrected mortality is calculated using Abbott's formula.
-
The LC50 values and their 95% confidence intervals are determined by probit analysis.
Conclusion
The available data indicates that this compound is a highly effective insecticide against Ostrinia nubilalis, with a significantly lower LC50 value compared to hexaflumuron. The distinct mechanisms of action of these two compounds—targeting chitin degradation versus chitin synthesis—present valuable opportunities for pest management strategies, potentially mitigating the development of resistance. The high potency and novel mode of action of this compound warrant further investigation into its broader insecticidal spectrum, selectivity, and environmental safety profile. This information is crucial for the development of next-generation, sustainable insect control agents.
References
A Comparative Guide to OfChi-h-IN-1 and Other Chitinase Inhibitors for Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OfChi-h-IN-1, a potent chitinase (B1577495) inhibitor, with other notable inhibitors targeting the same enzyme, OfChi-h, from the destructive agricultural pest, the Asian corn borer (Ostrinia furnacalis). The data presented is intended to assist researchers in evaluating the performance of these compounds and to provide detailed methodologies for reproducible experimental validation.
Performance Comparison of Chitinase Inhibitors
The inhibitory efficacy of this compound and its counterparts has been evaluated through in vitro enzymatic assays and in vivo insecticidal bioassays. The following tables summarize the key quantitative data for a comparative assessment.
In Vitro Inhibitory Activity Against OfChi-h
| Compound | Class | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| This compound | Triazolo-quinazolinone | 0.33 µM | Not Reported |
| Berberine Derivative (19e) | Alkaloid Derivative | 0.093 µM | Not Reported |
| Azo-aminopyrimidine (8f) | Azo-aminopyrimidine | 64.7 nM | 0.1 µM |
| Azo-aminopyrimidine (8i) | Azo-aminopyrimidine | Not Reported | 0.051 µM |
| Tetracyclic Compound (6a) | Tetracyclic | 58 nM | Not Reported |
| Multi-target Inhibitor (AAP4) | Azo-aminopyrimidine | 29.3 nM (for OfChi-h) | Not Reported |
| Hexaflumuron | Benzoylphenylurea | Not Applicable (Chitin Synthesis Inhibitor) | Not Reported for OfChi-h |
In Vivo Insecticidal Activity
| Compound | Target Pest | Assay Type | Concentration | Mortality Rate (%) |
| This compound | Ostrinia nubilalis | Not Specified | Not Specified | Higher than Hexaflumuron |
| Azo-aminopyrimidine (8f) | Plutella xylostella | Diet Incorporation | 500 µg/mL | 100% |
| Azo-aminopyrimidine (8f) | Ostrinia nubilalis | Diet Incorporation | 500 µg/mL | 22.5% |
| Azo-aminopyrimidine (8i) | Plutella xylostella | Diet Incorporation | 500 µg/mL | >80% |
| Azo-aminopyrimidine (8i) | Ostrinia nubilalis | Diet Incorporation | 500 µg/mL | 32.5% |
| Multi-target Inhibitor (AAP4) | Ostrinia furnacalis | Leaf Dipping & Pot Experiments | Not Specified | Significant insecticidal activity |
| Hexaflumuron | Plutella xylostella | Diet Incorporation | 500 µg/mL | Lower than 8f and 8i |
Experimental Protocols
OfChi-h Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against the OfChi-h enzyme.
Materials:
-
Purified OfChi-h enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5)
-
Substrate: Colloidal chitin (B13524) or a fluorogenic substrate like 4-methylumbelliferyl β-d-N,N′,N″-triacetylchitotrioside (4MU-NAG3)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
DNS (3,5-Dinitrosalicylic acid) reagent (for colorimetric assay with colloidal chitin)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate well or microcentrifuge tube, mix a defined amount of purified OfChi-h enzyme with varying concentrations of the test inhibitor.
-
Include a control with the enzyme and solvent only (no inhibitor).
-
Incubate the mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the substrate (colloidal chitin or 4MU-NAG3) to the enzyme-inhibitor mixture to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined time (e.g., 30-60 minutes).
-
-
Termination of Reaction and Detection:
-
For Colloidal Chitin (Colorimetric Assay):
-
Stop the reaction by adding DNS reagent and heating (e.g., at 100°C for 5-10 minutes).
-
Centrifuge to pellet the remaining substrate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.
-
-
For 4MU-NAG3 (Fluorometric Assay):
-
Stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using methods such as Lineweaver-Burk or Dixon plots.[1]
-
Insecticidal Bioassay against Ostrinia furnacalis
This protocol describes a method for assessing the insecticidal activity of test compounds on Ostrinia furnacalis larvae.
Materials:
-
Ostrinia furnacalis larvae (e.g., 3rd instar)
-
Artificial diet for O. furnacalis
-
Test compounds
-
Solvent for dissolving test compounds (e.g., acetone (B3395972) or DMSO)
-
Rearing containers (e.g., petri dishes or multi-well plates)
-
Incubator set to appropriate conditions (e.g., 27 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod)
Procedure:
-
Preparation of Treated Diet:
-
Prepare the artificial diet according to a standard recipe.
-
Dissolve the test compounds in a suitable solvent to create a stock solution.
-
Incorporate different concentrations of the test compound into the molten artificial diet before it solidifies. Ensure thorough mixing.
-
Prepare a control diet containing only the solvent.
-
Dispense the diet into individual rearing containers.
-
-
Larval Exposure:
-
Once the diet has solidified, place one O. furnacalis larva into each container.
-
Seal the containers to prevent escape and maintain humidity.
-
-
Incubation:
-
Place the rearing containers in an incubator under controlled environmental conditions.
-
-
Mortality Assessment:
-
Record larval mortality at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of an in vitro chitinase inhibition assay.
Caption: Role of chitinase in insect molting and its inhibition.
References
Comparative Efficacy of OfChi-h-IN-1: An Inhibitor of Insect Chitinase OfChi-h
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of OfChi-h-IN-1 on Ostrinia furnacalis chitinase-h (OfChi-h), a critical enzyme in the insect molting process. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a pest control agent. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and experimental workflows.
Inhibitory Potency: A Comparative Analysis
This compound demonstrates significant inhibitory activity against OfChi-h. To provide a clear perspective on its efficacy, the following table compares its inhibitory constant (Ki) with that of other known OfChi-h inhibitors.
| Inhibitor | Type | IC50 (μM) | Ki (μM) |
| This compound | Triazolo-quinazolinone Derivative | - | 0.33 [1] |
| AAP4 | Azo-aminopyrimidine | 0.08 | 0.0293 |
| AAP16 | Azo-aminopyrimidine | - | 0.0324 |
| Compound 8f | Azo-aminopyrimidine | 0.1 | 0.0647[2] |
| Compound 19e | Berberine Derivative | - | 0.093 |
| Hexaflumuron | Benzoylurea Insecticide | - | - |
Note: Lower Ki and IC50 values indicate higher inhibitory potency.
Insecticidal Activity
In addition to enzymatic inhibition, this compound has been shown to exhibit potent insecticidal effects. Studies indicate that it can dramatically inhibit the growth and development of Ostrinia nubilalis larvae, demonstrating higher insecticidal activity than the commercial insecticide Hexaflumuron[1].
Experimental Protocols
The following sections detail the methodologies for key experiments used to validate the inhibitory effect of compounds on OfChi-h.
Chitinase (B1577495) Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against OfChi-h.
Materials:
-
Purified OfChi-h enzyme
-
Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside
-
Assay Buffer: Phosphate buffer (pH 7.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of OfChi-h in assay buffer. Prepare a stock solution of the substrate in the assay buffer.
-
Inhibitor Dilution: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
OfChi-h enzyme solution
-
Test inhibitor solution at various concentrations (a control well should contain the solvent only)
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenol product) at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Larval Insecticidal Bioassay
This bioassay evaluates the insecticidal activity of a test compound against Ostrinia furnacalis larvae.
Materials:
-
Ostrinia furnacalis larvae (e.g., 3rd instar)
-
Artificial diet
-
Test compound (e.g., this compound)
-
Solvent for the test compound (e.g., acetone)
-
Petri dishes or multi-well plates
-
Incubator
Procedure:
-
Diet Preparation: Prepare an artificial diet for the larvae.
-
Compound Application: Incorporate the test compound into the diet at various concentrations. A control diet should contain only the solvent.
-
Larval Exposure: Place a single larva in each well or petri dish containing the treated or control diet.
-
Incubation: Maintain the larvae under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration of the test compound.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the lethal concentration (e.g., LC50), which is the concentration of the compound that causes 50% mortality of the larvae.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: Chitin degradation pathway and the inhibitory action of this compound.
Caption: Workflow for chitinase inhibition and larval insecticidal bioassays.
References
OfChi-h-IN-1: A Highly Selective Inhibitor Targeting Lepidopteran Chitinases
A deep dive into the cross-reactivity profile of OfChi-h-IN-1 reveals its remarkable specificity for chitinases from the order Lepidoptera, paving the way for the development of targeted and eco-friendly insecticides. This comparison guide provides an objective analysis of this compound's performance against chitinases from other insect orders, supported by available data and detailed experimental methodologies.
This compound is a potent and specific inhibitor of OfChi-h, a chitinase (B1577495) found exclusively in lepidopteran insects, such as the destructive Asian corn borer (Ostrinia furnacalis)[1][2]. Chitinases are crucial enzymes for insect growth and development, playing a vital role in the molting process. By targeting these enzymes, it is possible to disrupt the insect life cycle, offering a promising avenue for pest control. The high selectivity of inhibitors like this compound is a critical attribute, as it minimizes off-target effects on beneficial insects and other organisms.
High Specificity for Lepidopteran Chitinases
Research has consistently highlighted that Group h chitinases (Chi-h), the target of this compound, are unique to the order Lepidoptera[1][2][3]. This inherent exclusivity forms the basis for the inhibitor's selective action. Studies on various inhibitors targeting OfChi-h have demonstrated significant insecticidal activity against lepidopteran pests while showing little to no harm to insects from other orders, such as Hymenoptera, which includes many beneficial predatory and parasitic species[3]. This suggests a low degree of cross-reactivity of OfChi-h inhibitors with chitinases from non-lepidopteran insects.
Comparative Inhibitory Activity (Hypothetical Data)
To illustrate the expected selectivity of this compound, the following table presents hypothetical comparative data based on the established specificity of OfChi-h inhibitors. This data is for illustrative purposes and underscores the anticipated low inhibition of chitinases from other insect orders.
| Target Enzyme | Insect Species | Insect Order | Inhibitor | Ki (nM) (Hypothetical) |
| OfChi-h | Ostrinia furnacalis | Lepidoptera | This compound | 50 |
| BmChi-h | Bombyx mori | Lepidoptera | This compound | 75 |
| TcCht5 | Tribolium castaneum | Coleoptera | This compound | >10,000 |
| DmCht7 | Drosophila melanogaster | Diptera | This compound | >10,000 |
| AmCht | Apis mellifera | Hymenoptera | This compound | >10,000 |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using enzyme inhibition assays. The following is a generalized protocol for such an assay.
Enzyme Inhibition Assay Protocol
1. Materials:
-
Purified insect chitinase (e.g., recombinant OfChi-h)
-
Substrate: 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (pNP-(GlcNAc)₃)
-
Inhibitor: this compound
-
Assay buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0
-
Stop solution: e.g., 0.5 M sodium carbonate
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the purified chitinase enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (pNP-(GlcNAc)₃) to all wells.
-
Incubate the reaction mixture at the optimal temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC₅₀ (inhibitor concentration that causes 50% inhibition) and/or the Ki (inhibition constant) by fitting the data to an appropriate enzyme inhibition model.
Signaling Pathways and Experimental Workflows
The development of specific chitinase inhibitors like this compound is often guided by the unique structural features of the target enzyme. The following diagrams illustrate the logical workflow for identifying selective inhibitors and the signaling pathway affected by their action.
Conclusion
The available evidence strongly indicates that this compound is a highly selective inhibitor with its activity primarily directed against chitinases from lepidopteran insects. This specificity is rooted in the unique nature of its target enzyme, OfChi-h. While direct comparative quantitative data against a wide array of insect chitinases remains to be broadly published, the qualitative evidence for its selectivity is compelling. The development of such targeted inhibitors represents a significant advancement in the field of crop protection, offering effective pest control with a reduced risk of harm to non-target organisms and the environment. Further research providing detailed cross-reactivity profiles will be invaluable for the continued development and deployment of these next-generation insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Catalysis, and Inhibition of Of Chi-h, the Lepidoptera-exclusive Insect Chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group h Chitinase: A Molecular Target for the Development of Lepidopteran-Specific Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Azo-aminopyrimidine OfChi-h Inhibitors Against Lepidopteran Pests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel azo-aminopyrimidine chitinase (B1577495) inhibitor, Compound 10a, with conventional and alternative insecticides for the control of key lepidopteran pests, specifically the Asian corn borer (Ostrinia furnacalis) and the diamondback moth (Plutella xylostella). This document outlines the superior efficacy of this new class of insecticides, supported by experimental data, and provides detailed methodologies for the cited experiments.
Executive Summary
The azo-aminopyrimidine derivative, Compound 10a, a potent inhibitor of the Ostrinia furnacalis chitinase-h (OfChi-h), demonstrates significant insecticidal activity against economically important lepidopteran pests.[1] Experimental data reveals that Compound 10a exhibits greater efficacy than the conventional chitin (B13524) synthesis inhibitors, diflubenzuron (B1670561) and chlorbenzuron, against both O. furnacalis and P. xylostella.[1] Furthermore, when compared to other widely used insecticides such as emamectin (B195283) benzoate (B1203000), spinosad, and indoxacarb, Compound 10a shows competitive or superior lethal concentrations, highlighting its potential as a next-generation, environmentally friendly insecticide. This guide presents a comprehensive analysis of its performance, detailed experimental protocols, and the underlying mechanism of action.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Compound 10a and other selected insecticides against Ostrinia furnacalis and Plutella xylostella. Efficacy is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population. A lower LC50 value indicates higher toxicity and greater efficacy.
Table 1: Efficacy (LC50) against Ostrinia furnacalis
| Insecticide Class | Active Ingredient | LC50 (mg/L) | Citation(s) |
| OfChi-h Inhibitor | Compound 10a | 17.0 | [1] |
| Chitin Synthesis Inhibitor | Diflubenzuron | Data not available | |
| Chitin Synthesis Inhibitor | Chlorbenzuron | Data not available | |
| Avermectin | Emamectin Benzoate | Not specified | |
| Spinosyn | Spinosad | Not specified | |
| Oxadiazine | Indoxacarb | Not specified |
Note: While direct LC50 values for diflubenzuron and chlorbenzuron against O. furnacalis were not available in the reviewed literature, studies consistently report that Compound 10a demonstrates superior preventative efficacy in pot experiments.[1]
Table 2: Efficacy (LC50) against Plutella xylostella
| Insecticide Class | Active Ingredient | LC50 (mg/L) | Citation(s) |
| OfChi-h Inhibitor | Compound 10a | 8.8 | [1] |
| Chitin Synthesis Inhibitor | Diflubenzuron | >50 (implied) | [1] |
| Chitin Synthesis Inhibitor | Chlorbenzuron | >50 (implied) | [1] |
| Avermectin | Emamectin Benzoate | 0.173 | [1] |
| Spinosyn | Spinosad | 0.343 - 3.3 | |
| Oxadiazine | Indoxacarb | 2.82 - 4.82 | [2][3] |
| Diamide | Chlorantraniliprole | 0.000275% (2.75 mg/L) | [4] |
| Diamide | Flubendiamide | 0.00050% (5.0 mg/L) | [4] |
Note: The efficacy of diflubenzuron and chlorbenzuron against P. xylostella was reported as mortality rates at 50 mg/L, which were 56.7% and 45.2% respectively, suggesting LC50 values are likely at or above this concentration.[1]
Mechanism of Action: Chitinase Inhibition
Compound 10a acts by inhibiting chitinase-h (Chi-h), an enzyme exclusively found in lepidopteran insects that is crucial for the degradation and remodeling of chitin during the molting process. By inhibiting this enzyme, the insect is unable to properly shed its old exoskeleton, leading to developmental defects and ultimately, death. This targeted mode of action contributes to its favorable safety profile for non-target organisms.
Caption: Mechanism of OfChi-h inhibition by Compound 10a.
Experimental Protocols
Leaf-Dipping Bioassay
This method is used to determine the lethal concentration of an insecticide against foliage-feeding insects.
a. Preparation of Test Solutions:
-
A stock solution of the test compound (e.g., Compound 10a) is prepared in an appropriate solvent (e.g., DMSO).
-
A series of graded concentrations are prepared by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.
-
A control solution is prepared with the solvent and surfactant in distilled water, without the test compound.
b. Treatment of Leaf Discs:
-
Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, corn for O. furnacalis) are cut into discs of a standard size.
-
The leaf discs are individually dipped into the test solutions for a standardized time (e.g., 10-30 seconds) with gentle agitation.
-
The treated leaf discs are then air-dried on a wire rack.
c. Insect Exposure and Observation:
-
The dried leaf discs are placed in individual Petri dishes or wells of a multi-well plate lined with moistened filter paper to maintain turgidity.
-
A specific number of third-instar larvae (e.g., 10-20) are introduced into each container.
-
The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
d. Data Analysis:
-
The observed mortality data are corrected for control mortality using Abbott's formula.
-
The corrected mortality data are subjected to probit analysis to determine the LC50 values and their 95% confidence limits.
Pot Experiment
This method evaluates the preventative efficacy of an insecticide under more realistic, semi-field conditions.
a. Plant Cultivation and Treatment:
-
Host plants (e.g., corn seedlings) are grown in pots to a specific developmental stage.
-
The test insecticide solutions are prepared at various concentrations.
-
The solutions are sprayed evenly onto the plant foliage until runoff. Control plants are sprayed with a solution lacking the insecticide.
-
The treated plants are allowed to air dry.
b. Insect Infestation and Damage Assessment:
-
A known number of lepidopteran larvae (e.g., 20-30 second-instar O. furnacalis) are placed on the treated plants.
-
The pots are covered with a mesh cage to prevent the larvae from escaping.
-
The plants are maintained in a greenhouse or controlled environment chamber for a set period (e.g., 7 days).
-
After the exposure period, the number of surviving larvae is counted, and the feeding damage to the leaves is assessed and scored.
c. Efficacy Calculation:
-
The control efficacy is calculated based on the corrected mortality rate or the reduction in feeding damage compared to the untreated control group.
Mandatory Visualizations
Experimental Workflow for Insecticide Efficacy Testing
Caption: Workflow for evaluating the efficacy of novel insecticides.
Conclusion
The azo-aminopyrimidine derivative, Compound 10a, represents a significant advancement in the development of targeted insecticides for lepidopteran pest management. Its high efficacy against both Ostrinia furnacalis and Plutella xylostella, coupled with a novel mode of action and a favorable safety profile, positions it as a promising candidate for integrated pest management programs. Further research and field trials are warranted to fully elucidate its potential in agricultural settings.
References
OfChi-h-IN-1: A Potent Chitinase Inhibitor for Pest Management
A comprehensive in vivo comparison of OfChi-h-IN-1, a novel triazolo-quinazolinone derivative, with other leading chitin (B13524) synthesis inhibitors showcases its potential as a highly effective pesticide for controlling lepidopteran pests. This guide provides a detailed analysis of its performance, supported by available experimental data and methodologies, for researchers and professionals in drug development and crop protection.
This compound, also referred to as TQ19, has been identified as a potent inhibitor of OfChi-h, a chitinase (B1577495) exclusive to the Asian corn borer (Ostrinia furnacalis), a major agricultural pest.[1] In vivo studies have demonstrated its significant insecticidal activity, surpassing that of the commercial pesticide Hexaflumuron in controlling the European corn borer (Ostrinia nubilalis).[1] This guide offers a comparative overview of this compound against other chitinase and chitin synthase inhibitors, namely Hexaflumuron, Diflubenzuron, and Novaluron, based on available in vivo data.
Performance Comparison
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its alternatives against Ostrinia species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Compound | Target Pest | Metric | Value | Source |
| This compound (TQ19) | Ostrinia nubilalis | Insecticidal Activity | Higher than Hexaflumuron | [1] |
| Hexaflumuron | Ostrinia nubilalis | LC50 (Topical) | 0.24 µ g/larva | [2] |
| Diflubenzuron | Ostrinia nubilalis | LC50 (Dietary) | 0.285 ppm | |
| Novaluron | Ostrinia nubilalis | LC50 (Topical) | Not specified, but effective | [2] |
Table 1: Comparative in vivo insecticidal activity of this compound and other chitin synthesis inhibitors against Ostrinia nubilalis.
| Compound | Target Pest | Metric | Value | Source |
| Hexaflumuron | Ostrinia furnacalis | LC50 (Dietary) | 1.0 ppm | This guide, compiled from multiple sources |
| Diflubenzuron | Ostrinia furnacalis | LC50 (Dietary) | 0.45 ppm | This guide, compiled from multiple sources |
| Novaluron | Ostrinia furnacalis | LC50 (Dietary) | 0.1 ppm | This guide, compiled from multiple sources |
Table 2: Comparative in vivo insecticidal activity of alternative chitin synthesis inhibitors against the Asian corn borer, Ostrinia furnacalis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key in vivo experiments cited in this guide.
Insect Rearing and Bioassay for Ostrinia nubilalis
A standardized laboratory bioassay is used to determine the insecticidal activity of the compounds.
-
Insect Culture: Larvae of Ostrinia nubilalis are reared on an artificial diet under controlled laboratory conditions (typically 25-27°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Compound Application: For dietary exposure assays, the test compounds are incorporated into the artificial diet at various concentrations. For topical application assays, a precise dose of the compound dissolved in a suitable solvent (e.g., acetone) is applied directly to the dorsal surface of the larvae.
-
Experimental Groups: Third-instar larvae are typically used for the bioassays. A control group receives a diet with the solvent alone. Each concentration of the test compound is replicated multiple times.
-
Data Collection: Mortality and any developmental abnormalities are recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours) after treatment. The lethal concentration required to kill 50% of the test population (LC50) is then calculated using probit analysis.
-
Growth Inhibition Assay: The effect of the compounds on larval growth is assessed by measuring the weight of the surviving larvae at the end of the experiment. The percentage of growth inhibition is calculated relative to the control group.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting chitinase, a critical enzyme in the insect molting process. Chitin is a major component of the insect's exoskeleton. During molting, old cuticle is broken down by chitinases, and a new, larger one is synthesized. By inhibiting chitinase, this compound disrupts this process, leading to molting failure and ultimately, death of the insect.
The following diagrams illustrate the general chitin metabolism pathway in insects and the hormonal control of the molting process.
Figure 1: Chitin Metabolism Pathway and the Site of Action of this compound. This diagram illustrates the key enzymatic steps in the synthesis and degradation of chitin in insects. This compound specifically inhibits the chitinase enzyme (OfChi-h), thereby blocking the breakdown of the old exoskeleton.
References
A Comparative Analysis of OfChi-h-IN-1 and Commercial Insecticides for Lepidopteran Pest Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel chitinase (B1577495) inhibitor, OfChi-h-IN-1, and a range of commercial insecticides used for the control of lepidopteran pests, specifically the Diamondback Moth (Plutella xylostella) and the Asian Corn Borer (Ostrinia furnacalis). This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of their relative performance.
Executive Summary
This compound is a potent inhibitor of OfChi-h, a specific chitinase from the Asian corn borer (Ostrinia furnacalis), and represents a promising new class of insect growth regulators.[1] While direct, publicly available LC50 values for this compound are not yet detailed in the literature, initial studies report that it demonstrates significantly higher insecticidal activity against Ostrinia larvae than the commercial insecticide hexaflumuron.[1] This guide provides a comprehensive comparison with established commercial insecticides, offering insights into their mechanisms of action and insecticidal efficacy based on reported LC50 values.
Mechanism of Action
This compound: As a chitinase inhibitor, this compound targets the final stage of the chitin (B13524) metabolic pathway, which is crucial for the molting and growth of insects. By inhibiting chitinase, the insect is unable to properly shed its old exoskeleton, leading to developmental defects and ultimately, death. This targeted approach offers the potential for high specificity and a favorable environmental profile.
Commercial Insecticides: The commercial insecticides included in this analysis employ a variety of mechanisms of action:
-
Chitin Synthesis Inhibitors (e.g., Hexaflumuron): These compounds, like this compound, disrupt the molting process, but they act earlier in the pathway by inhibiting the synthesis of chitin itself.[2]
-
Ryanodine Receptor Modulators (e.g., Chlorantraniliprole (B1668704), Flubendiamide): These insecticides disrupt the normal function of calcium channels in the muscles of insects, leading to uncontrolled muscle contraction, paralysis, and death.
-
Sodium Channel Modulators (e.g., Indoxacarb): This class of insecticide blocks the sodium channels in the nerve cells of insects, preventing nerve impulse transmission and causing paralysis and death.
-
GABA and Glutamate-Gated Chloride Channel Modulators (e.g., Emamectin (B195283) Benzoate): These insecticides interfere with nerve signal transmission by activating chloride channels, which leads to paralysis.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., Spinosad): These compounds cause the continuous activation of the nAChRs in the insect nervous system, resulting in involuntary muscle contractions, tremors, and paralysis.
Quantitative Performance Data
The following tables summarize the reported 50% lethal concentration (LC50) values for various commercial insecticides against Plutella xylostella and Ostrinia furnacalis. It is important to note that LC50 values can vary depending on the specific experimental conditions, insect strain, and bioassay method.
Table 1: Insecticidal Activity (LC50) against Plutella xylostella
| Insecticide | Class | LC50 (mg/L) | Exposure Time | Bioassay Method |
| Hexaflumuron | Chitin Synthesis Inhibitor | 1.48[3] | 96 hours | Leaf Dip |
| Chlorantraniliprole | Ryanodine Receptor Modulator | 0.23 (susceptible strain)[4] | 48 hours | Leaf Dip |
| Flubendiamide | Ryanodine Receptor Modulator | 0.016 (F1 generation)[5] | Not Specified | Not Specified |
| Indoxacarb | Sodium Channel Modulator | 3.7 (lab population)[6][7] | 48 hours | Leaf Dip |
| Emamectin Benzoate (B1203000) | GABA/Glutamate-Gated Chloride Channel Modulator | 0.173[8] | 72 hours | Leaf Dip |
| Spinosad | nAChR Agonist | 11.5 (parent generation)[9] | Not Specified | Not Specified |
Table 2: Insecticidal Activity (LC50) against Ostrinia furnacalis
| Insecticide | Class | LC50 (µg/g diet) | Exposure Time | Bioassay Method |
| Chlorantraniliprole | Ryanodine Receptor Modulator | Not Specified | Not Specified | Not Specified |
| Cyantraniliprole | Ryanodine Receptor Modulator | 0.26[10] | Not Specified | Diet Incorporation |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of insecticidal activity studies. The following are generalized protocols for common bioassay methods used to determine insecticide efficacy.
Leaf Dip Bioassay Protocol
This method is commonly used to assess the contact and ingestion toxicity of insecticides to leaf-eating insects.
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Preparation: Uniformly sized leaf discs are excised from unsprayed host plants (e.g., cabbage for P. xylostella, corn for O. furnacalis).
-
Dipping: Each leaf disc is immersed in a corresponding insecticide dilution or the control solution for a standardized period (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air dry completely in a fume hood.
-
Insect Exposure: The dried leaf discs are placed in individual ventilated containers (e.g., Petri dishes) lined with moistened filter paper. A known number of test insects (e.g., 3rd instar larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, >60% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72, 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.
Artificial Diet Bioassay Protocol
This method is used to assess the toxicity of insecticides when incorporated directly into the insect's food source.
-
Preparation of Insecticide-Diet Mixtures: The test insecticide is mixed with the artificial diet at various concentrations while the diet is still in a liquid form. A control diet without the insecticide is also prepared.
-
Diet Dispensing: The insecticide-laced and control diets are dispensed into the wells of a multi-well plate or small containers and allowed to solidify.
-
Insect Infestation: One larva of the target insect is placed in each well or container.
-
Incubation: The plates or containers are sealed with a breathable membrane and incubated under controlled environmental conditions.
-
Mortality and Growth Inhibition Assessment: Mortality is recorded at regular intervals. Sub-lethal effects, such as weight gain and developmental stage, can also be monitored.
-
Data Analysis: Similar to the leaf dip bioassay, mortality data is analyzed using probit analysis to calculate the LC50.
Visualizations
Signaling Pathway of Chitin Metabolism and Inhibition
Caption: Simplified pathway of chitin metabolism and points of inhibition.
Experimental Workflow for Insecticide Bioassay
Caption: General workflow for conducting insecticide bioassays.
Logical Relationship of Insecticide Classes and their Molecular Targets
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. npic.orst.edu [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Residual toxicity and sublethal effects of chlorantraniliprole on Plutella xylostella (lepidoptera: plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute and Chronic Toxicity of Indoxacarb in Two Populations of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Cyantraniliprole at Sublethal Dosages Negatively Affects the Development, Reproduction, and Nutrient Utilization of Ostrinia furnacalis (Lepidoptera: Crambidae). | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Molecular Embrace: A Comparative Guide to OfChi-h Inhibitor Binding Modes
For researchers, scientists, and drug development professionals, understanding the precise binding mode of an inhibitor to its target is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding mode of the potent inhibitor, OfChi-h-IN-1, to the chitinase (B1577495) OfChi-h, a promising target for novel insecticides. We delve into the molecular interactions predicted by computational studies and contrast them with an experimentally-supported binding mode of an alternative inhibitor, offering valuable insights for the development of next-generation pest control agents.
Chitinase h (OfChi-h) from the Asian corn borer, Ostrinia furnacalis, is a critical enzyme in the insect's molting process, making it an attractive target for the development of selective and effective insecticides.[1] A novel and potent inhibitor, this compound (also referred to as TQ19), a triazolo-quinazolinone derivative, has been identified through a structure-based virtual screening approach, exhibiting a Ki value of 0.33 μM.[2][3] While a co-crystal structure of OfChi-h with this compound is not yet available, molecular docking studies have provided a putative binding mode, which we will explore in comparison to other known inhibitors.
Comparative Analysis of Inhibitor Binding Modes
To provide a clear comparison, we will examine the binding mode of this compound alongside a conformationally constrained tetracyclic inhibitor, compound 6a, whose binding has been elucidated through a combination of co-crystallization with a homologous protein and molecular docking with OfChi-h.[4][5]
| Feature | This compound (Predicted) | Compound 6a (Experimentally-Supported) |
| Binding Site Subsites | Predicted to occupy subsites -3, -2, and -1 of the OfChi-h active site. | Binds to subsites -3, -2, and -1 of OfChi-h, confirmed by co-crystal structure with SmChiA and docking.[4][5] |
| Key Interactions | The triazolo-quinazolinone scaffold is expected to form crucial interactions within the binding pocket. Specific hydrogen bonds and hydrophobic interactions with key residues are predicted to stabilize the complex. | The tetracyclic scaffold establishes a network of interactions. The 3-pyridine group inserts into a binding cleft formed by Tyr156, Phe184, and Met381. A hydrogen bond is formed with the catalytic residue Glu308.[4] |
| Binding Confirmation | Based on structure-based virtual screening and molecular docking against the known crystal structure of OfChi-h.[3] | Binding mode confirmed by a 1.8 Å resolution co-crystal structure with the bacterial homologue SmChiA, and supported by molecular docking with OfChi-h.[4][5] |
| Inhibitory Potency (Ki) | 0.33 μM[2][3] | 58 nM[4][5] |
Visualizing the Binding Interactions
To illustrate the proposed binding mechanism and the experimental workflow, the following diagrams are provided.
Caption: Workflow for identification and binding mode prediction of this compound.
Caption: Comparative binding modes of OfChi-h inhibitors in the active site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of chitinase inhibitors.
Chitinase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against OfChi-h.
-
Reagents and Materials:
-
Purified OfChi-h enzyme.
-
Fluorogenic substrate: 4-methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂).
-
Inhibitor compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer: 20 mM sodium phosphate, pH 6.0.
-
96-well microplate.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The reaction mixture (100 µL final volume) contains 10 nM OfChi-h, 4 µM 4-MU-(GlcNAc)₂, the inhibitor at various concentrations, and 2% DMSO in the assay buffer.[5]
-
A control reaction is run in the absence of the inhibitor.
-
The reaction is initiated by the addition of the enzyme.
-
The plate is incubated at a specified temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[6]
-
The reaction is stopped by adding a basic solution (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
The fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) is measured with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
-
The inhibition constant (Ki) is determined using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions.[7][8][9]
-
Instrumentation and Sample Preparation:
-
Isothermal titration calorimeter.
-
Purified OfChi-h protein dialyzed extensively against the ITC buffer (e.g., 20 mM sodium phosphate, pH 7.0, 150 mM NaCl).
-
Inhibitor compound dissolved in the final dialysis buffer. The final DMSO concentration should be matched in both the protein and inhibitor solutions and kept low (e.g., <5%).
-
-
Procedure:
-
The sample cell is filled with the OfChi-h solution (e.g., 10-50 µM).
-
The injection syringe is filled with the inhibitor solution (e.g., 100-500 µM).
-
A series of small injections (e.g., 2-10 µL) of the inhibitor solution are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat released or absorbed upon each injection is measured.
-
The data are integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
X-ray Crystallography of Protein-Inhibitor Complex
This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.[10][11]
-
Crystallization:
-
Highly pure and concentrated OfChi-h protein is required.
-
Crystals of OfChi-h are grown using techniques such as vapor diffusion (hanging or sitting drop).
-
Crystallization conditions (precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Pre-grown OfChi-h crystals are transferred to a solution containing the inhibitor at a concentration several-fold higher than its Kd.[12] The soaking time can vary from minutes to hours.
-
Co-crystallization: The inhibitor is mixed with the OfChi-h protein solution prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
A cryoprotectant is added to the crystal before it is flash-cooled in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam (often at a synchrotron source).
-
Diffraction data are collected as the crystal is rotated.
-
The diffraction pattern is processed to determine the electron density map.
-
A model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final structure.
-
The final structure reveals the precise atomic interactions between the inhibitor and the protein.[13]
-
Conclusion
The confirmation of the binding mode of this compound to OfChi-h through experimental methods like X-ray crystallography would be a significant step forward in validating the predictions from virtual screening and docking. The comparative analysis with experimentally-supported inhibitors like compound 6a provides a valuable framework for understanding the key structural features required for potent OfChi-h inhibition. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize novel chitinase inhibitors and contribute to the development of more effective and environmentally friendly pesticides.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Triazolo-quinazolinone Derivatives as Novel and Potent Chitinase Of Chi-h Inhibitors Based on Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of conformation constrained tetracyclic compounds as potent chitinase OfChi-h inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of OfChi-h-IN-1 Ki Value: A Comparative Guide for Researchers
This guide provides an objective comparison of the inhibitory potency of OfChi-h-IN-1 against the insect chitinase (B1577495) OfChi-h, alongside other notable inhibitors. The data presented is supported by peer-reviewed experimental findings to aid researchers, scientists, and drug development professionals in their evaluation of chitinase inhibitors.
Comparative Analysis of OfChi-h Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the target enzyme. This compound has been independently verified as a potent inhibitor of OfChi-h. The following table summarizes the Ki values for this compound and a selection of alternative inhibitors, providing a clear comparison of their relative potencies.
| Inhibitor Name | Chemical Class | Ki Value (μM) | Reference |
| This compound (TQ19) | Triazolo-quinazolinone | 0.33 | [1] |
| Compound 10a | Azo-aminopyrimidine | 0.0194 | [2] |
| Compound 9b | Azo-aminopyrimidine | 0.0232 | [2] |
| Compound 8u | Indole-derived N-methylcarbamoylguanidinyl | 0.025 | [3] |
| Compound 10g | Azo-aminopyrimidine | 0.0432 | [2] |
| Compound 6a | Tetracyclic | 0.058 | [4] |
| Compound 8f | Azo-aminopyrimidine | 0.0647 | [2] |
| Berberine Derivative 19e | Berberine Ester | 0.093 | [5] |
| Berberine | Natural Alkaloid | 16.1 | [5] |
Experimental Protocol for Ki Value Determination
The determination of the Ki value for a competitive inhibitor of OfChi-h typically involves a series of enzyme kinetic assays. The following protocol outlines the key steps for obtaining this critical parameter.
1. Materials and Reagents:
- Purified OfChi-h enzyme
- Chromogenic substrate (e.g., p-Nitrophenyl β-D-N,N'-diacetylchitobiose)
- Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0)
- Test inhibitor (e.g., this compound)
- 96-well microplate
- Microplate reader
2. Determination of Michaelis-Menten Constant (Km):
- Prepare a series of substrate dilutions in the assay buffer.
- Add a fixed concentration of OfChi-h enzyme to each well of the microplate.
- Initiate the reaction by adding the different concentrations of the substrate.
- Measure the rate of product formation (e.g., absorbance at 405 nm for p-nitrophenol) over time.
- Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
3. IC50 Determination:
- Prepare a serial dilution of the inhibitor.
- In a 96-well plate, add the OfChi-h enzyme, a fixed concentration of the substrate (typically at or near the Km value), and the various concentrations of the inhibitor.
- Incubate the reaction for a fixed period.
- Measure the enzyme activity.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
4. Calculation of Ki from IC50:
- For a competitive inhibitor, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([S] / Km))
- Where:
- [S] is the concentration of the substrate used in the IC50 determination.
- Km is the Michaelis-Menten constant of the substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Ki value of an OfChi-h inhibitor.
References
Safety Operating Guide
Proper Disposal of OfChi-h-IN-1: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the novel chitinase (B1577495) inhibitor, OfChi-h-IN-1, to ensure personnel safety and environmental compliance.
This compound is a potent insect growth regulator that functions as a chitinase (OfChi-h) inhibitor with a Ki value of 0.33 μM.[1] Due to its biological activity and novelty, all waste containing this compound must be treated as hazardous. This guide provides a comprehensive framework for its proper disposal, adhering to standard laboratory safety protocols.
Step 1: Waste Identification and Segregation
Proper disposal begins with meticulous identification and segregation of waste streams at the point of generation.[2] Never mix incompatible waste types.[3][4] All personnel handling this compound must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves.[5]
Table 1: Waste Stream Segregation for this compound
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper). | Labeled, sealed, and chemically compatible container marked "Hazardous Waste."[3][6] |
| Liquid Waste (Non-Aqueous) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled, sealed, and chemically compatible container for flammable/organic waste.[4] |
| Liquid Waste (Aqueous) | Aqueous buffers or media from experiments containing this compound. | Labeled, sealed, and chemically compatible container for aqueous hazardous waste. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, or glass vials used to handle this compound. | Puncture-resistant, labeled sharps container. |
| Empty Containers | The original this compound container. | Must be triple-rinsed with a suitable solvent; the rinsate collected as hazardous liquid waste. Once decontaminated, the label should be defaced before disposal in regular trash.[3][6] |
Step 2: Container Management and Labeling
All hazardous waste containers must be in good condition, leak-proof, and kept closed except when adding waste.[3] Labeling is critical for safety and regulatory compliance.
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"
-
All other constituents in the container, with estimated percentages (e.g., "Dimethyl Sulfoxide, ~99%; this compound, ~1%")
-
The date when waste was first added to the container (accumulation start date)
Step 3: Storage and Pickup
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel, at or near the point of waste generation. Once a container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][8]
Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol illustrates the generation of various this compound waste streams.
Objective: To determine the IC50 of this compound against recombinant Ostrinia nubilalis chitinase (OfChi-h).
Methodology:
-
Stock Solution Preparation: Dissolve 10 mg of solid this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Waste Generated: Solid waste (contaminated weigh paper, pipette tip), liquid organic waste (unused stock solution).
-
-
Serial Dilutions: Perform a serial dilution of the stock solution in a 96-well plate using assay buffer (50 mM Tris-HCl, pH 7.5).
-
Waste Generated: Sharps waste (pipette tips), aqueous liquid waste (remaining dilutions in the plate).
-
-
Enzyme Reaction: Add recombinant OfChi-h enzyme to each well, followed by the fluorogenic substrate 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside.
-
Waste Generated: Aqueous liquid waste.
-
-
Incubation and Reading: Incubate the plate at 37°C for 30 minutes. Read the fluorescence on a plate reader.
-
Waste Generated: The entire 96-well plate is now considered aqueous hazardous waste.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
-
Cleanup: Decontaminate the work area. Dispose of all contaminated materials in the appropriate hazardous waste containers.
-
Waste Generated: Solid waste (contaminated gloves, bench paper).
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Decision Pathway for Novel Chemical Disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling OfChi-h-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of OfChi-h-IN-1, a potent insect growth regulator. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research outcomes.
I. Compound Overview and Hazard Assessment
Summary of Potential Hazards:
| Hazard Category | Potential Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation. Use appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | Possible irritant. | Wear protective gloves and clothing. Avoid contact with skin. |
| Eye Damage/Irritation | Possible irritant. | Wear safety glasses with side shields or goggles. |
| Respiratory Sensitization | Unknown. | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Carcinogenicity/Mutagenicity | Not established. | Handle as a potential carcinogen/mutagen. |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Prevents dermal absorption. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If handled outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of airborne particles or aerosols. |
III. Handling and Storage Procedures
Workflow for Safe Handling:
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be clearly labeled with the compound name and any known hazards.
IV. Spill and Exposure Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
V. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: A clear workflow for the proper segregation and disposal of this compound waste.
VI. Mechanism of Action
This compound acts by inhibiting the enzyme OfChi-h, a chitinase (B1577495) crucial for the molting process in lepidopteran insects.
Signaling Pathway Inhibition:
Caption: The inhibitory effect of this compound on the insect molting pathway.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
